molecular formula C10H8FN B2663914 2-(2-fluorophenyl)-1H-pyrrole CAS No. 912361-55-8

2-(2-fluorophenyl)-1H-pyrrole

Cat. No.: B2663914
CAS No.: 912361-55-8
M. Wt: 161.179
InChI Key: ZFKKLKZBDLEYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-1H-pyrrole (CAS 912361-55-8) is a high-purity fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a pyrrole ring, a privileged structure found in numerous biologically active molecules and pharmaceuticals, linked at the 2-position to a 2-fluorophenyl group. The incorporation of fluorine is a critical strategy in modern drug design, as it can positively modulate key properties of a lead compound, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins . This scaffold is particularly valuable for the synthesis of novel molecules through further functionalization. The conjugate addition of 2-unsubstituted pyrroles to various Michael acceptors is a powerful tool for such elaboration, enabling the creation of more complex derivatives for screening and development . Research into fluorinated pyrrole derivatives is a dynamically growing field due to their broad spectrum of potential biological activities, which includes antibacterial, antifungal, anticancer, and anti-inflammatory properties . Beyond pharmaceuticals, pyrrole derivatives are widely investigated as key components in the development of advanced materials, dyes, and ligands for metal complexes . Supplied at 95% purity, this product is intended for research applications as a chemical building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKLKZBDLEYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 2-Aryl-1H-Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-1H-pyrrole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the cis-stilbene geometry found in potent antimitotic agents like Combretastatin A-4 (CA-4). Unlike the promiscuous general pyrrole ring, the specific substitution of an aryl group at the C2 position confers unique electronic and steric properties that facilitate binding to hydrophobic pockets in tubulin, kinases, and bacterial cell wall enzymes.

This guide provides a rigorous technical analysis of the biological profile of 2-aryl-1H-pyrrole derivatives, focusing on their primary therapeutic applications in oncology and infectious diseases. It synthesizes structure-activity relationships (SAR), detailed mechanisms of action, and validated experimental protocols for researchers in drug discovery.

Part 1: Chemical Architecture & Scaffold Analysis

The core pharmacophore consists of a five-membered nitrogen heterocycle (pyrrole) substituted at the C2 position with an aromatic ring. This arrangement creates a biaryl-like system where the pyrrole acts as a bioisostere for phenyl or heterocyclic rings in larger bioactive molecules.

Key Structural Features[1][2][3][4][5]
  • C2-Aryl Moiety: The primary determinant of affinity. Electron-donating groups (EDGs) like methoxy (-OMe) often enhance tubulin binding, while electron-withdrawing groups (EWGs) like halogens (-Cl, -F) are critical for antimicrobial efficacy.

  • NH Donor: The free N1-H can act as a hydrogen bond donor. However, N-alkylation is frequently employed to modulate lipophilicity and metabolic stability.

  • C3/C4/C5 Substitution: These positions allow for "fine-tuning" of the molecule's vector, directing it toward specific sub-pockets (e.g., the selectivity gate in kinases).

Part 2: Therapeutic Frontiers & Mechanisms of Action

Oncology: Tubulin Polymerization Inhibition

The most potent application of 2-aryl-1H-pyrroles is as Microtubule Destabilizing Agents (MDAs) . These compounds bind to the colchicine-binding site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules.
  • Mechanism: The 2-arylpyrrole mimics the twisted geometry of CA-4. The pyrrole ring replaces the ethylene bridge, maintaining the necessary dihedral angle to fit the hydrophobic pocket between

    
    - and 
    
    
    
    -tubulin.
  • Downstream Effects:

    • G2/M Phase Arrest: Disruption of the mitotic spindle prevents chromosome segregation.

    • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.

    • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells leads to tumor necrosis.

Antimicrobial Activity: "Uncoupling" & Cell Wall Synthesis

2-arylpyrroles (specifically halogenated derivatives like pyrrolomycins) exhibit potent broad-spectrum activity against Gram-positive bacteria (e.g., MRSA) and fungi.

  • Mechanism A (Uncoupling): Lipophilic, weakly acidic 2-arylpyrroles can act as protonophores, disrupting the transmembrane proton gradient (

    
    pH) essential for ATP synthesis (oxidative phosphorylation uncoupling).
    
  • Mechanism B (UPPP Inhibition): Recent studies suggest inhibition of undecaprenyl pyrophosphate phosphatase (UPPP), a critical enzyme in bacterial cell wall biosynthesis.

Anti-Inflammatory: COX-2 Selectivity

Certain 1,2-diarylpyrrole derivatives have shown high selectivity for Cyclooxygenase-2 (COX-2). The 2-aryl group fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, reducing gastrointestinal side effects.

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR of 2-aryl-1H-pyrroles is highly position-dependent. The following diagram illustrates the consensus rules derived from high-potency analogs.

SAR_Analysis Core 2-Aryl-1H-Pyrrole Scaffold N1 N1 Position (Solubility/Metabolism) Core->N1 C2 C2-Aryl Ring (Primary Pharmacophore) Core->C2 C3 C3 Position (Steric Gate) Core->C3 C4_C5 C4/C5 Positions (Electronic Tuning) Core->C4_C5 N1_SAR Free NH: H-bond donor (Tubulin) Methyl/Benzyl: Increases lipophilicity (Antimicrobial) N1->N1_SAR C2_SAR 4-OMe/3,4,5-tri-OMe: Max Tubulin Affinity Halogens (Cl, Br): Max Antimicrobial 4-F/4-SO2Me: COX-2 Selectivity C2->C2_SAR C3_SAR Small groups (CN, COOMe) preferred for cytotoxicity. Bulky groups reduce potency. C3->C3_SAR C4_C5_SAR EWG (CN, NO2, CF3) at C4/C5 increases acidity (Uncoupling activity). C5-Aryl: Mimics combretastatin B-ring. C4_C5->C4_C5_SAR

Caption: Consensus Structure-Activity Relationship (SAR) for 2-aryl-1H-pyrrole derivatives across major therapeutic classes.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Arylpyrroles via Modified Paal-Knorr

Context: While traditional Paal-Knorr uses 1,4-diketones, the synthesis of 2-aryl specific derivatives often requires a modified approach to ensure regioselectivity.

Reagents: Phenacyl bromide derivative, 1,3-dicarbonyl compound, Primary amine (or ammonium acetate). Workflow:

  • Reactants: Dissolve 1.0 eq of substituted phenacyl bromide and 1.2 eq of 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in THF.

  • Base Addition: Add 2.5 eq of NaH (60% dispersion) slowly at 0°C. Stir for 30 min, then warm to RT for 4h.

  • Cyclization: Treat the intermediate (without isolation) with 5.0 eq of Ammonium Acetate (

    
    ) in Acetic Acid at 90°C for 6h.
    
  • Work-up: Pour into ice water. Precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

  • Validation:

    • 1H NMR: Look for pyrrole CH signals (

      
       6.0-7.0 ppm) and disappearance of methylene protons from phenacyl bromide.
      
    • MS: Confirm molecular ion peak

      
      .
      
Protocol 2: Tubulin Polymerization Assay (In Vitro)

Context: To verify the mechanism of anticancer derivatives.[1][2][3]

Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence spectrophotometer. Steps:

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP). Keep on ice.
    
  • Incubation: Add tubulin (final conc. 10

    
    M) to a 96-well plate. Add test compound (dissolved in DMSO, final DMSO < 1%) at varying concentrations (0.1 - 10 
    
    
    
    M). Include Combretastatin A-4 (positive control) and DMSO only (negative control).
  • Initiation: Transfer plate to 37°C in the spectrophotometer.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Self-Validation: The negative control must show a sigmoidal polymerization curve. An active 2-arylpyrrole will suppress the plateau height and lag phase similar to CA-4.

Part 5: Data Summary & Visualization

Key Compound Activity Profile[1][2][10][11][12][13]
Compound ClassR1 (N)R2 (C2-Aryl)R3/R4TargetIC50 / MICRef
Anticancer H3,4,5-trimethoxyphenyl3-CN, 4-OMe-PhTubulin/HeLa45 nM[1, 2]
Anticancer Methyl4-Chlorophenyl3-COOMeEGFR Kinase120 nM[3]
Antibacterial H2,4-Dichlorophenyl4-Br, 5-CF3MRSA0.5

g/mL
[4]
Anti-inflam. Phenyl4-SO2Me-Phenyl5-PhenylCOX-20.08

M
[5]
Mechanism of Action: Apoptosis Induction[9][10][15]

MOA_Pathway Compound 2-Aryl-1H-Pyrrole Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Event1 Inhibition of Tubulin Polymerization Target->Event1 Event2 Microtubule Destabilization (Spindle Collapse) Event1->Event2 Check Spindle Checkpoint Activation (G2/M Arrest) Event2->Check Signal Bcl-2 Phosphorylation & Bax Translocation Check->Signal Prolonged Arrest Exec Caspase-3/7 Activation Signal->Exec Death Apoptosis (Cell Death) Exec->Death

Caption: Mechanistic pathway of 2-arylpyrrole-induced apoptosis via tubulin destabilization.

References

  • Wang, L., et al. (2015). "Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4." Chemical Biology & Drug Design. Link

  • Mateev, E., et al. (2022). "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Metwally, K., et al. (2024).[4] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link

  • Raimondi, M.V., et al. (2006). "Synthesis and antimicrobial activity of new 2-arylpyrrole derivatives." European Journal of Medicinal Chemistry. Link

  • Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2024). "Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives." Chemical Biology & Drug Design. Link

Sources

An In-depth Technical Guide to the Safe Handling of 2-(2-Fluorophenyl)-1H-pyrrole (CAS Number 912361-55-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

  • Chemical Name: 2-(2-Fluorophenyl)-1H-pyrrole

  • CAS Number: 912361-55-8

  • Molecular Formula: C₁₀H₈FN

Inferred GHS Hazard Classification

Based on the hazard classifications of structurally related compounds, 2-(2-Fluorophenyl)-1H-pyrrole should be handled as a substance with the potential for significant health effects. The GHS classifications for a close structural analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, are presented below and should be considered as a provisional guide.[1]

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07

Risk Assessment and Causality of Precautionary Measures

Given the unknown specific toxicity of 2-(2-Fluorophenyl)-1H-pyrrole, a rigorous risk assessment is mandatory before any handling. The fluorophenyl and pyrrole moieties suggest potential for biological activity and metabolic transformation into reactive intermediates. The primary risks are associated with accidental inhalation of airborne powder, skin and eye contact, and ingestion. The following protocols are designed to mitigate these risks by establishing multiple layers of containment and personal protection.

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling 2-(2-Fluorophenyl)-1H-pyrrole in a laboratory setting. The causality behind these steps is to minimize exposure through all potential routes.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of solid 2-(2-Fluorophenyl)-1H-pyrrole must be conducted in a certified chemical fume hood to control airborne particulates.

Item Specification Rationale
Gloves Nitrile or neoprene gloves, double-glovedTo prevent skin contact. Double-gloving is recommended for potent compounds.[2]
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from splashes and airborne particles.[2]
Lab Coat Flame-resistant lab coat with tight cuffsTo protect skin and personal clothing from contamination.
Respiratory Use within a fume hood. If a fume hood is not available, a full-face respirator is necessary.[2]To prevent inhalation of the compound.
Weighing and Aliquoting Protocol
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Tare Weighing: Place a clean, tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the solid compound into the weigh boat using a dedicated spatula. Avoid creating dust. If the compound is a fine powder, consider wetting it with a suitable solvent if compatible with the downstream application to prevent aerosolization.

  • Dissolution: Place the weigh boat containing the compound into the receiving flask. Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Cleanup: All disposable materials that have come into contact with the compound (e.g., weigh boat, bench paper, gloves) must be disposed of as hazardous chemical waste.[2]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_cleanup Cleanup & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small Spill: Use Spill Kit Assess->Small_Spill Minor & Contained Large_Spill Large Spill: Contact EHS Assess->Large_Spill Major or Uncontrolled Contain Contain & Absorb Small_Spill->Contain Large_Spill->Evacuate Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for Chemical Spill Response.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if outside a fume hood, a respirator.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material from a spill kit.

  • Cleanup: Carefully collect the absorbed material or covered solid using a scoop or forceps and place it into a sealed container labeled as hazardous waste.[1][2]

  • Decontamination: Clean the spill area with soap and water, followed by a suitable solvent if necessary.

  • Disposal: Dispose of all cleanup materials as hazardous chemical waste.

Emergency Procedures

Based on data for similar compounds, the following first-aid measures are recommended.[2]

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or the environment.[2]

References

  • Apollo Scientific. (2023, March 12). Safety Data Sheet for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
  • Thermo Fisher Scientific. (2010, November 9). Safety Data Sheet for 1H-Pyrrole.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Vonoprazan Impurity 5.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for Pyrrole. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related pyrrole compound.
  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet for Vonoprazan Carbaldehyde Impurity.
  • Resene. (n.d.). Safety Data Sheet.
  • Kao Chemicals. (2015, May 11). Safety Data Sheet.
  • PubChem. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

Sources

Mechanistic Architectures of Pyrrole-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring—a five-membered, electron-rich aromatic heterocycle—is not merely a structural connector; it is a "privileged scaffold" that actively dictates the thermodynamic and kinetic profiles of enzyme inhibitors. From the cholesterol-lowering efficacy of Atorvastatin to the multi-kinase targeting of Sunitinib , the pyrrole core facilitates unique binding modalities, including


 stacking, hydrogen bond donor capability via the ring nitrogen (in 

-pyrroles), and precise vector orientation of hydrophobic substituents.

This guide deconstructs the mechanism of action (MoA) of pyrrole-based inhibitors, moving beyond basic "lock and key" models to explore electronic desolvation, transition state mimicry, and residence time optimization.

Part 1: The Pyrrole Pharmacophore & Binding Modalities

To design or analyze a pyrrole-based inhibitor, one must first understand the electronic landscape of the core. Pyrrole is


-excessive; the lone pair on the nitrogen atom participates in the aromatic sextet.
Electronic & Steric Drivers
  • 
    -
    
    
    
    Stacking:
    The electron-rich face of the pyrrole ring engages in T-shaped or parallel-displaced stacking interactions with aromatic residues (Phe, Tyr, Trp) within enzyme active sites.
  • Hydrogen Bonding:

    • Donor: The N-H of an unsubstituted (

      
      ) pyrrole is a strong hydrogen bond donor (
      
      
      
      ), often anchoring the molecule to backbone carbonyls (e.g., in the hinge region of kinases).
    • Acceptor: Conversely, the ring carbons are susceptible to electrophilic attack, but the ring itself is a poor H-bond acceptor due to the delocalization of the nitrogen lone pair.

  • Vectorial Display: The planar geometry allows for substituents at the 2, 3, 4, and 5 positions to be displayed at defined angles, perfect for filling hydrophobic sub-pockets.

Interaction Map (Sunitinib Case Study)

Sunitinib (Sutent) utilizes a pyrrole-indolinone core to inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR.[1] It functions as an ATP-competitive inhibitor.[2]

Sunitinib_Binding Sunitinib Sunitinib (Pyrrole-Indolinone Core) ATP_Pocket ATP Binding Pocket (Kinase Domain) Sunitinib->ATP_Pocket Competes with ATP Hinge Hinge Region (Glu883, Cys884) Sunitinib->Hinge H-Bonds (Pyrrole NH & Carbonyl) Hydrophobic Hydrophobic Back Pocket (Gatekeeper Residue) Sunitinib->Hydrophobic Van der Waals / Pi-Stacking Glu_Lys Glu813 - Lys868 Salt Bridge ATP_Pocket->Glu_Lys Disrupts/Stabilizes (DFG-in/out dependent)

Figure 1: Mechanistic interaction map of Sunitinib within the kinase ATP-binding pocket. The pyrrole core is critical for hinge region hydrogen bonding and orienting the molecule into the hydrophobic back pocket.

Part 2: Mechanistic Modalities

Type I vs. Type II Kinase Inhibition

Pyrrole-based kinase inhibitors often exploit specific conformational states of the enzyme.

  • Type I (Active Conformation): The inhibitor binds when the aspartate-phenylalanine-glycine (DFG) motif is "in" (active). The pyrrole mimics the adenine ring of ATP.

  • Type II (Inactive Conformation): Sunitinib, for example, can bind to the "DFG-out" conformation in KIT kinase. The pyrrole core anchors at the hinge, while substituents extend into the allosteric pocket exposed only when the activation loop is inactive. This stabilizes the enzyme in a non-productive state.

Transition State Mimicry (Atorvastatin)

In HMG-CoA reductase inhibition, the pyrrole does not mimic the substrate's chemistry but rather its geometry .

  • The Scaffold: Atorvastatin features a penta-substituted pyrrole.

  • The Mechanism: The pyrrole acts as a rigid spacer. It positions a dihydroxy acid side chain (which mimics the HMG-CoA transition state) into the catalytic site, while the bulky phenyl and isopropyl groups on the pyrrole ring occupy a large hydrophobic pocket. This prevents the enzyme from closing its "flap" domain, effectively locking it open and inactive.

Part 3: Experimental Validation Protocols

As a scientist, you must validate these mechanisms using robust assays. We focus here on determining the Mode of Inhibition and Potency (


) .
Protocol: Biochemical Determination (Fluorescence Polarization)

This protocol validates competitive binding (e.g., for a kinase).

Prerequisites:

  • Recombinant Kinase (e.g., VEGFR2).

  • Fluorescent Tracer (ATP-site binder).

  • Test Inhibitor (Pyrrole derivative).[3][4][5]

Workflow:

  • Enzyme Titration: Determine the

    
     of the tracer for the enzyme to select the optimal enzyme concentration (usually 
    
    
    
    ).
  • Inhibitor Preparation: Prepare a 10-point dose-response curve of the pyrrole inhibitor in DMSO (ensure final DMSO < 1%).

  • Competition:

    • Mix Enzyme + Tracer + Inhibitor.

    • Incubate for 60 minutes at RT (equilibrium is critical).

  • Readout: Measure Fluorescence Polarization (mP). High mP = Tracer Bound; Low mP = Tracer Displaced by Inhibitor.

  • Analysis: Fit data to the four-parameter logistic equation.

Data Presentation Table:

Parameter Description Relevance to Pyrrole Inhibitor

|


  | Concentration at 50% inhibition | Potency metric. |
| Hill Slope  | Steepness of the curve | Should be ~1.0. >1.0 suggests aggregation or non-specific binding (common with hydrophobic pyrroles). |
| 

| Inhibitor Constant | Calculated via Cheng-Prusoff:

. Essential for comparing affinities across different assay conditions. |
Protocol: Residence Time ( ) Analysis

Potency (


) is thermodynamic; efficacy is often kinetic. Pyrrole inhibitors often exhibit slow-off rates due to deep hydrophobic burial.
  • Method: Surface Plasmon Resonance (SPR) or Jump-Dilution Enzymology.

  • Logic: A long residence time (

    
    ) indicates the inhibitor stays bound longer, which is often more predictive of in vivo efficacy than 
    
    
    
    .

Assay_Workflow Step1 Enzyme Prep (Determine Km/Kd) Step3 Equilibrium Phase (Incubate > 30 mins) Step1->Step3 Step2 Inhibitor Titration (Log Scale) Step2->Step3 Step4 Detection (FP / TR-FRET / Abs) Step3->Step4 Step5 Curve Fitting (Cheng-Prusoff) Step4->Step5

Figure 2: Standardized workflow for determining inhibitory constants, emphasizing the equilibrium phase often neglected in rapid screening.

Part 4: Rational Design & SAR Strategy

When optimizing a pyrrole scaffold, the following Structure-Activity Relationship (SAR) rules generally apply:

  • N1-Substitution:

    • Unsubstituted (

      
      ): Essential if the target requires a H-bond donor (e.g., kinase hinge).
      
    • Substituted (

      
      -alkyl/aryl): Removes H-bond donor capability but can improve solubility and reach solvent-exposed regions.
      
  • C2/C5 Positions:

    • Ideal for attaching "warheads" or bulky aromatic groups to induce

      
      -stacking.
      
    • Symmetry can be exploited (e.g., 2,5-dimethylpyrrole) to lock conformation.

  • C3/C4 Positions:

    • Often used for solubilizing groups (amines, carboxylic acids) to prevent the highly lipophilic pyrrole from aggregating.

Metabolic Liability Warning

Pyrrole rings are electron-rich and susceptible to oxidation by Cytochrome P450s, leading to reactive metabolites (e.g., electron-deficient iminium ions).

  • Mitigation: Block metabolically labile sites (C2/C5) with fluorine or methyl groups to improve metabolic stability.

References

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences. Link

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science. Link

  • Cer, R., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Link

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link

Sources

structure-activity relationship (SAR) of fluorophenyl-pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl-Pyrrole Compounds

Executive Summary

The confluence of the pyrrole scaffold, a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine has given rise to a potent class of molecules: the fluorophenyl-pyrrole compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing these compounds, with a primary focus on their application as anticancer and antimicrobial agents. We will dissect the causal relationships between specific structural modifications—particularly the position and nature of fluorine substitution on the phenyl ring—and the resulting biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design, synthesis, and evaluation of this promising chemical class. We will explore key synthetic methodologies, provide detailed experimental protocols for biological evaluation, and present visual summaries of SAR principles to guide future discovery efforts.

Introduction: The Strategic Alliance of Pyrrole and Fluorine

The pyrrole ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[2][3][4] Its prevalence in both natural products and blockbuster synthetic drugs, such as Atorvastatin and Sunitinib, underscores its importance as a "privileged scaffold."[5] The pyrrole core's unique electronic properties and its ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapeutics.[6]

Parallel to the rise of heterocyclic chemistry has been the recognition of fluorine as a transformative element in drug design.[7][8] The introduction of fluorine is rarely a trivial substitution. Its high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties.[9][10] Strategically placed fluorine atoms can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., P450 enzymes), fluorine can increase a drug's half-life.[9][10]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and cell penetration.[11]

  • Increase Binding Affinity: The strong carbon-fluorine bond can participate in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.[7][10]

  • Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state and bioavailability.[10]

The combination of these two powerful motifs—the versatile pyrrole scaffold and the property-modulating fluorine atom—creates a synergistic platform for developing highly effective and targeted therapeutic agents. This guide delves into the specific SAR principles that have emerged from the study of fluorophenyl-pyrrole compounds.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorophenyl-pyrrole compounds is exquisitely sensitive to their substitution patterns. The position of the fluorophenyl moiety on the pyrrole ring, the number and location of fluorine atoms on the phenyl ring, and the nature of other substituents all play critical roles.

Anticancer Activity: Targeting Protein Kinases

A major therapeutic application for fluorophenyl-pyrrole compounds is in oncology, particularly as inhibitors of protein kinases.[12][13] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14] Pyrrole-based structures, such as Sunitinib, are known to target the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[15]

Key SAR Insights for Kinase Inhibition:

  • Role of the Fluorophenyl Group: The fluorophenyl group often serves as a key hydrophobic moiety that anchors the inhibitor within the ATP-binding site. The fluorine atom itself can form specific interactions that enhance potency.

  • Positional Importance of Fluorine: The placement of fluorine on the phenyl ring is critical. For many kinase inhibitors, a fluorine atom at the para or meta position of the phenyl ring leads to optimal activity. For instance, in a series of pyrrolo[2,3-d]pyrimidines, the presence of halogens on the anilino moiety was found to be pivotal for dual EGFR and Aurora kinase inhibition.[2]

  • Trifluoromethyl (CF3) Groups: The substitution of a single fluorine with a trifluoromethyl group can dramatically alter activity. The CF3 group is significantly more lipophilic and can occupy larger hydrophobic pockets within the kinase domain. Pyrrole derivatives bearing trifluoromethylphenyl groups have shown potent inhibitory activity against various kinases.[2][12]

  • Substituents on the Pyrrole Ring: Modifications to the pyrrole ring itself are crucial for tuning selectivity and potency. For example, fusing the pyrrole with other heterocyclic rings (e.g., pyrimidine to form a pyrrolopyrimidine) can introduce additional hydrogen bond donors and acceptors, leading to enhanced and more specific interactions with the target kinase.[2][16]

The following workflow illustrates the typical process of designing, synthesizing, and evaluating these compounds.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Target_Selection Target Identification (e.g., VEGFR-2, AURKB) Scaffold_Hopping Scaffold Design (Fluorophenyl-Pyrrole Core) Target_Selection->Scaffold_Hopping SAR_Hypothesis SAR Hypothesis (e.g., para-Fluoro enhances binding) Scaffold_Hopping->SAR_Hypothesis Synthesis Chemical Synthesis (e.g., Paal-Knorr) SAR_Hypothesis->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzymatic_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Enzymatic_Assay Test Compound Cell_Assay Cell-Based Assay (Cytotoxicity, e.g., MTT) Enzymatic_Assay->Cell_Assay Cell_Assay->SAR_Hypothesis Feedback Loop for Next Generation Design In_Vivo_Study In Vivo Animal Model (Xenograft Study) Cell_Assay->In_Vivo_Study

Caption: High-level workflow for the development of fluorophenyl-pyrrole kinase inhibitors.

Table 1: Representative SAR Data for Pyrrole-Based Kinase Inhibitors

Compound IDCore ScaffoldR1 (on Phenyl Ring)Target KinaseIC50 (nM)Citation(s)
Comp-A Pyrrolo[3,2-c]pyridine3,5-bis(trifluoromethyl)FMS Kinase60[2]
Comp-B Pyrrolo[3,2-c]pyridine3-(trifluoromethyl)FMS Kinase30[2]
Comp-C Pyrrolo[2,3-d]pyrimidine4-chloroVEGFR-211.9[2]
Comp-D Pyrrolo[2,3-d]pyrimidine4-fluoroVEGFR-213.6[2]
Comp-E QuinazolineN-(3-fluorophenyl)Aurora Kinase B<1[16][17]

This table is a synthesized representation based on trends reported in the cited literature and is for illustrative purposes.

Antimicrobial Activity

Fluorophenyl-pyrrole derivatives have also demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.[18][19][20][21][22] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[23]

Key SAR Insights for Antimicrobial Activity:

  • Broad Spectrum Activity: Many fluorinated pyrrole compounds exhibit a broad spectrum of activity. For example, certain trifluoromethyl-substituted dihydro-pyrrol-2-ones have shown efficacy against both Gram-positive and Gram-negative bacteria as well as yeasts.[3][24]

  • Impact of Fluorine Position: The position of the fluorine atom influences not just potency but also the spectrum of activity. For example, a 1-(4-Fluorophenyl) substitution on a pyrrole ring, when combined with other specific aromatic groups, led to potent anti-proliferative activity in cancer cell lines, suggesting that this motif can be tuned for different biological targets.

  • Hydrophobicity and Membrane Interaction: The lipophilic character imparted by the fluorophenyl group can facilitate the compound's ability to penetrate bacterial cell walls and membranes. This is a critical first step for intracellular action.

  • Target-Specific Interactions: For compounds that inhibit specific enzymes like DNA gyrase or enoyl-ACP reductase, the fluorophenyl group makes critical contacts within the enzyme's active site, often in hydrophobic sub-pockets.[23]

The following diagram summarizes the key SAR principles for both anticancer and antimicrobial activities.

SAR_Summary cluster_Anticancer Anticancer SAR (Kinase Inhibition) cluster_Antimicrobial Antimicrobial SAR Core Fluorophenyl-Pyrrole Core Pyrrole Ring Fluorophenyl Ring AC_Point1 Meta/Para-Fluoro on Phenyl Ring (e.g., 3-F, 4-F) → Increased Potency Core:phenyl->AC_Point1 AC_Point2 Trifluoromethyl (CF3) Group → Occupies Hydrophobic Pockets Core:phenyl->AC_Point2 AC_Point3 Fused Rings on Pyrrole (e.g., Pyrrolopyrimidine) → Enhanced Selectivity Core:pyrrole->AC_Point3 AM_Point1 Increased Lipophilicity → Better Membrane Penetration Core:phenyl->AM_Point1 AM_Point2 Specific Substitution Patterns → Broad Spectrum Activity Core:head->AM_Point2 AM_Point3 Enzyme Active Site Binding (e.g., DNA Gyrase) → Inhibition of Replication Core:head->AM_Point3

Caption: Key SAR principles for fluorophenyl-pyrrole compounds in different therapeutic areas.

Experimental Methodologies

The translation of SAR hypotheses into tangible lead compounds requires robust and reproducible experimental protocols. The following sections detail representative methods for the synthesis and biological evaluation of fluorophenyl-pyrrole derivatives.

Protocol: Synthesis of a 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole Derivative

This protocol describes a classic Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring.[25]

Objective: To synthesize a representative fluorophenyl-pyrrole compound.

Materials:

  • 4-Fluoroaniline

  • Acetoin (3-hydroxy-2-butanone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.11 g, 10 mmol) and acetoin (0.88 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid (approx. 190 mg, 0.1 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, further dilute into the kinase assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In a 384-well plate, add 2 µL of the diluted test compound.

  • Enzyme and Substrate Addition: Add 4 µL of a solution containing the VEGFR-2 enzyme and the biotinylated peptide substrate to each well. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled antibody and the SA-APC conjugate in a TR-FRET quench buffer.

  • Signal Reading: Incubate the plate for another 60 minutes at room temperature to allow for the detection reagents to bind. Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Conclusion

The fluorophenyl-pyrrole scaffold has firmly established itself as a versatile and potent platform in modern drug discovery. The structure-activity relationships explored in this guide highlight a clear rationale for the continued development of these compounds. The strategic placement of fluorine on the phenyl ring provides a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties, addressing common challenges in drug development.[9][11]

Future research should focus on several key areas:

  • Kinase Selectivity: While many potent inhibitors have been developed, achieving high selectivity against a specific kinase over closely related family members remains a challenge. Novel substitutions on the pyrrole core could confer this desired selectivity.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant clinical hurdle. Designing next-generation fluorophenyl-pyrrole compounds that can inhibit resistant mutants of target proteins is a critical goal.

  • Exploring New Targets: While kinases and microbial enzymes have been the primary focus, the unique properties of this scaffold suggest it could be effective against other target classes, such as proteases, ion channels, or epigenetic targets.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
  • Ni, C., & Hu, J. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The role of fluorine in medicinal chemistry. (n.d.). Semantic Scholar.
  • Novel substituted pyrrole derivatives and SAR activity. (n.d.). ResearchGate.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC - NIH.
  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). ResearchGate.
  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (n.d.). Bentham Science.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate.
  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). PMC.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Uthale, D.A., Shinde, V. R., & Dol, H. S. (n.d.). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research.
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). ResearchGate.
  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). Semantic Scholar.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google Vertex AI Search.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). PMC - NIH.
  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). PubMed.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
  • Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. (2017). ResearchGate.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.

Sources

In Silico Modeling of 2-(2-fluorophenyl)-1H-pyrrole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 2-(2-fluorophenyl)-1H-pyrrole interactions with a relevant biological target. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a strategic and validated workflow. We will delve into the rationale behind key decisions, ensuring a robust and reproducible computational study.

Introduction: The Significance of the Fluorophenyl-Pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom to the phenyl ring, as in 2-(2-fluorophenyl)-1H-pyrrole, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[3] These characteristics make fluorinated compounds particularly attractive in modern drug discovery.

While the specific biological targets of 2-(2-fluorophenyl)-1H-pyrrole are not extensively documented in publicly available literature, a closely related compound, Vonoprazan (TAK-438), offers a compelling case study. Vonoprazan, which features a 5-(2-fluorophenyl)-1H-pyrrole core, is a potent potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+,K+-ATPase.[4][5] This enzyme is responsible for the final step in gastric acid secretion.[6] Given the shared fluorophenyl-pyrrole moiety, we will utilize the H+,K+-ATPase as our target protein to illustrate a rigorous in silico modeling workflow. This approach not only provides a tangible example but also highlights a pathway for investigating novel pyrrole derivatives.

The In Silico Modeling Workflow: A Strategic Overview

Our workflow is designed to be a self-validating system, progressing from broad, rapid screening methods to more computationally intensive and accurate predictions of binding affinity and stability. This multi-step process ensures that computational resources are used efficiently and that the results are increasingly reliable.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Simulation & Refinement cluster_2 Phase 3: Binding Free Energy Calculation cluster_3 Phase 4: Interpretation & Validation Target Identification & Preparation Target Identification & Preparation Ligand Preparation Ligand Preparation Target Identification & Preparation->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Selection of Best Poses Selection of Best Poses Molecular Docking->Selection of Best Poses Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) Simulations Selection of Best Poses->Molecular Dynamics (MD) Simulations Trajectory Analysis Trajectory Analysis Molecular Dynamics (MD) Simulations->Trajectory Analysis MM/PBSA or MM/GBSA Calculation MM/PBSA or MM/GBSA Calculation Trajectory Analysis->MM/PBSA or MM/GBSA Calculation Data Interpretation Data Interpretation MM/PBSA or MM/GBSA Calculation->Data Interpretation Experimental Validation Experimental Validation Data Interpretation->Experimental Validation

Caption: A multi-phase workflow for the in silico modeling of ligand-protein interactions.

Phase 1: Target Identification, Preparation, and Molecular Docking

The initial phase focuses on preparing the necessary molecular structures and performing a preliminary assessment of the binding interaction through molecular docking.

Target Identification and Preparation

Our target is the gastric H+,K+-ATPase, a proton pump responsible for acidifying the stomach. A suitable crystal structure is essential for accurate modeling.

Protocol: Target Preparation

  • Obtain Crystal Structure: Download the crystal structure of the H+,K+-ATPase from the Protein Data Bank (PDB). For this guide, we will use a representative structure of a related proton pump, as a high-resolution structure of H+,K+-ATPase in a relevant conformation may be limited. A suitable proxy can often be found by searching for homologous structures.

  • Pre-processing: Utilize molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera) to prepare the protein. This involves:

    • Removing water molecules that are not involved in the binding interaction.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning correct bond orders and protonation states of residues at a physiological pH.

    • Repairing any missing side chains or loops in the protein structure.

  • Grid Generation: Define the binding site for the docking calculations. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms. A docking grid is then generated within this defined volume.

Ligand Preparation

The 2-(2-fluorophenyl)-1H-pyrrole molecule must be prepared in a three-dimensional format with correct stereochemistry and protonation states.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 2-(2-fluorophenyl)-1H-pyrrole using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

  • Tautomer and Protonation State Generation: Generate possible tautomers and protonation states at physiological pH. For 2-(2-fluorophenyl)-1H-pyrrole, the pyrrole nitrogen can be protonated or deprotonated, though the neutral form is most likely under physiological conditions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method for initial screening and hypothesis generation.

Protocol: Molecular Docking

  • Select Docking Software: Choose a well-validated docking program such as AutoDock, GOLD, or Glide.

  • Configure Docking Parameters: Set the parameters for the docking run, including the number of poses to generate and the scoring function to use. Given the presence of a halogen, it is beneficial to use a scoring function that can account for halogen bonding, if available.[7]

  • Run Docking Simulation: Dock the prepared 2-(2-fluorophenyl)-1H-pyrrole into the prepared grid of the H+,K+-ATPase.

  • Analyze Docking Poses: Visually inspect the top-ranked docking poses. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the fluorine atom and electron-rich regions of the protein. The docking results will provide an initial estimate of the binding affinity (docking score).

Phase 2: Molecular Dynamics Simulations for Dynamic Refinement

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and the influence of solvent.

G Best Docking Pose Best Docking Pose System Solvation System Solvation Best Docking Pose->System Solvation Neutralization Neutralization System Solvation->Neutralization Energy Minimization Energy Minimization Neutralization->Energy Minimization Heating Heating Energy Minimization->Heating Equilibration Equilibration Heating->Equilibration Production MD Production MD Equilibration->Production MD

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Select the most promising docking pose of the 2-(2-fluorophenyl)-1H-pyrrole-H+,K+-ATPase complex.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterization: Assign a suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand. For the fluorinated ligand, a general force field like GAFF can be used, with partial charges derived from quantum mechanical calculations (e.g., RESP charges).

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps, gradually releasing the restraints to allow the system to relax.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.

Phase 3: Binding Free Energy Calculations

MD simulations provide trajectories that can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies from MD trajectories.

Protocol: MM/PBSA or MM/GBSA Calculation

  • Trajectory Extraction: Extract snapshots of the protein-ligand complex from the production MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • The potential energy of the complex, protein, and ligand in the gas phase (molecular mechanics term).

    • The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Phase 4: Data Interpretation and Validation

Quantitative Data Summary
Metric Description Example Value
Docking Score Estimated binding affinity from molecular docking (e.g., kcal/mol).-8.5
Binding Free Energy (ΔG) Calculated binding affinity from MM/PBSA or MM/GBSA (kcal/mol).-12.3 ± 1.5
Key Interacting Residues Amino acids in the binding pocket that form significant interactions with the ligand.Tyr801, Phe227, Cys813
RMSD Root Mean Square Deviation of the ligand and protein backbone over the MD simulation, indicating stability.Ligand: 1.5 Å, Protein: 2.0 Å
RMSF Root Mean Square Fluctuation of protein residues, highlighting flexible regions.High fluctuations in loop regions.
Mechanistic Insights from Fluorine Interactions

The presence of the fluorine atom on the phenyl ring warrants special attention during the analysis. The high electronegativity of fluorine can lead to favorable orthogonal multipolar interactions with electron-rich aromatic rings of residues like tyrosine, phenylalanine, and tryptophan. Furthermore, fluorine can influence the local water network within the binding pocket, which can have significant enthalpic and entropic contributions to the binding affinity. Analysis of the MD trajectory should include an examination of the water molecules in the vicinity of the fluorophenyl group to identify any stable, ordered water networks.

Conclusion

This in-depth technical guide outlines a robust and scientifically sound workflow for the in silico modeling of 2-(2-fluorophenyl)-1H-pyrrole interactions, using the H+,K+-ATPase as a physiologically relevant target. By progressing from rapid initial screening with molecular docking to more rigorous and dynamic analysis with molecular dynamics simulations and binding free energy calculations, researchers can gain valuable insights into the potential binding modes, affinities, and mechanisms of action of novel fluorinated pyrrole derivatives. The ultimate goal of such computational studies is to generate testable hypotheses that can accelerate the discovery and development of new therapeutic agents.

References

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6425-6430. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry, 55(9), 4445-4459. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925-5934. [Link]

  • Arikawa, Y., Nishida, H., Kurasawa, O., Hasuoka, A., Hirase, K., Inatomi, N., ... & Kajino, M. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of medicinal chemistry, 55(9), 4445-4459. [Link]

  • Jorgensen, W. L., & Thomas, L. L. (2008). Perspective on free-energy perturbation calculations for ligand-protein binding. Journal of chemical theory and computation, 4(6), 869-876. [Link]

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2022). FDA-approved trifluoromethyl group-containing drugs: a review of 20 years. Processes, 10(11), 2285. [Link]

  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical Chemistry Chemical Physics, 20(39), 25177-25190. [Link]

Sources

Whitepaper: Strategic Identification of Therapeutic Targets for 2-(2-Fluorophenyl)-1H-Pyrrole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(2-Fluorophenyl)-1H-Pyrrole Scaffold: A Nexus of Therapeutic Potential

The pyrrole ring is a fundamental aromatic heterocycle found in many natural products and clinically approved drugs.[1][2] The specific introduction of a 2-(2-fluorophenyl) substituent creates a unique chemical entity. The fluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while influencing the overall lipophilicity and metabolic stability of the molecule. This fine-tuning of physicochemical properties is a key reason for the scaffold's success.

The documented bioactivities of its analogues are remarkably diverse, spanning anticancer, anti-inflammatory, antimicrobial, and anti-secretory effects.[2][3][4][5] This versatility suggests that the core scaffold can be decorated to achieve selective interaction with multiple distinct classes of biological targets. This guide will focus on the most compelling of these targets, categorized by their mechanism and therapeutic area.

Target Class I: Disruption of Oncogenic Signaling & Cell Division

The most extensively researched application for pyrrole analogues is in oncology.[3] These compounds have been shown to interfere with fundamental processes of cancer cell proliferation and survival, primarily through the inhibition of protein kinases and the disruption of the cellular cytoskeleton.

Target: Receptor Tyrosine Kinases (EGFR & VEGFR)

Expert Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are canonical targets in oncology. Their overactivity drives cell proliferation, survival, and angiogenesis—the formation of new blood vessels to supply tumors.[6] Pyrrole derivatives have been successfully designed as competitive inhibitors that block the ATP-binding site of these kinases, thereby halting downstream signaling.[7]

Mechanism of Action: Analogues containing the pyrrole scaffold can mimic the purine ring of ATP, establishing key hydrogen bonds and hydrophobic interactions within the kinase domain. This competitive inhibition prevents receptor autophosphorylation and activation, effectively silencing the pro-growth and pro-angiogenic signals.[6][7]

Experimental Validation Workflow: A multi-step process is required to confirm a compound as a potent and selective EGFR/VEGFR inhibitor.

G cluster_0 Level 1: Biochemical Potency cluster_1 Level 2: Cellular Target Engagement cluster_2 Level 3: Functional Cellular Effect A In Vitro Kinase Assay (e.g., ADP-Glo™) B Determine IC50 Value A->B C Cellular Thermal Shift Assay (CETSA) B->C Confirmed Potency D Western Blot for Phospho-Receptor (pEGFR/pVEGFR) C->D Validated Engagement E Anti-Proliferation Assay (e.g., CellTiter-Glo®) D->E Linked to Pathway F Determine GI50 Value E->F

Caption: Workflow for validating a candidate kinase inhibitor.

Protocol: Western Blot for Downstream Pathway Inhibition

  • Cell Culture: Seed cancer cells known to overexpress the target receptor (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace media with serum-free media for 12-24 hours to reduce basal receptor activity.

  • Compound Treatment: Treat cells with various concentrations of the pyrrole analogue (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: Stimulate the receptor by adding its cognate ligand (e.g., EGF for EGFR) for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against the phosphorylated receptor (e.g., anti-pEGFR Tyr1068) and total receptor (anti-EGFR). An antibody for a housekeeping protein (e.g., β-actin) should also be used as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylated receptor signal, without a change in the total receptor level, validates cellular target inhibition.

Target: Tubulin Polymerization

Expert Rationale: Microtubules, polymers of αβ-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[8] Agents that disrupt microtubule dynamics are highly effective anticancer drugs. Certain pyrrole derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[9] This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[9] This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting lack of functional microtubules triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and, ultimately, apoptosis.[8]

Experimental Validation Workflow:

G cluster_0 Biochemical Level cluster_1 Cellular Level cluster_2 Apoptotic Outcome A In Vitro Tubulin Polymerization Assay B Determine IC50 Value A->B C Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->C Confirmed Potency D Immunofluorescence Microscopy of Microtubule Network C->D Confirm G2/M Arrest E Annexin V / PI Staining D->E Visualize Disruption

Caption: Workflow for validating a tubulin polymerization inhibitor.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed a relevant cancer cell line (e.g., HeLa, HCT-116) in 6-well plates. Treat with the pyrrole analogue at its GI50 concentration (and multiples thereof) for a period corresponding to one cell cycle (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase of the cell cycle, visible as a peak with 2N DNA content.

Target Class II: Exploiting Metabolic Dependencies

Cancer cells exhibit altered metabolism to fuel their rapid growth. Targeting key enzymes in these metabolic pathways presents a powerful therapeutic strategy.

Target: Dihydroorotate Dehydrogenase (DHODH)

Expert Rationale: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[10] While normal cells can use salvage pathways, many cancer cells are highly dependent on de novo synthesis, making DHODH an attractive therapeutic target. A specific quinoline-carboxyclic acid with a fluorobiphenyl group, structurally related to the topic scaffold, was shown to be a potent inhibitor of DHODH.[10]

Mechanism of Action: The compound acts as a direct inhibitor of the DHODH enzyme, blocking the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pools of uridine and cytidine triphosphates (UTP and CTP), starving the cell of essential precursors for nucleic acid synthesis and leading to cell death.[10]

Protocol: Uridine Rescue Assay

This self-validating experiment confirms that the compound's cytotoxicity is specifically due to the inhibition of the pyrimidine synthesis pathway.

  • Assay Setup: Seed cancer cells in 96-well plates.

  • Treatment Groups: Prepare four treatment groups:

    • Vehicle control (DMSO).

    • Pyrrole analogue at a cytotoxic concentration (e.g., 3x GI50).

    • Uridine alone (e.g., 100 µM).

    • Pyrrole analogue + Uridine.

  • Incubation: Treat the cells and incubate for 48-72 hours.

  • Viability Measurement: Assess cell viability using a standard method like MTT or CellTiter-Glo®.

  • Interpretation: If the compound's cytotoxic effect is significantly reversed or "rescued" by the addition of exogenous uridine, it provides strong evidence that the mechanism of action is via inhibition of the de novo pyrimidine synthesis pathway, upstream of uridine monophosphate (UMP) production.

Target: H+,K+-ATPase (Proton Pump)

Expert Rationale: While not an oncology target, this enzyme is a prime example of the scaffold's versatility. The H+,K+-ATPase is the proton pump in gastric parietal cells responsible for acidifying the stomach. Its inhibition is a cornerstone of treatment for acid-related disorders.

Mechanism and Precedent: The FDA-approved drug Vonoprazan (TAK-438) is a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.[5] It is a potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs) that bind irreversibly, Vonoprazan binds reversibly to the proton pump, competitively inhibiting the potassium ion, leading to a rapid, potent, and long-lasting inhibition of gastric acid secretion.[5] The existence of this drug provides a direct and powerful validation of the 2-(2-fluorophenyl)-1H-pyrrole scaffold for this target class.

Experimental Validation: The primary validation involves measuring the inhibition of acid production in isolated gastric glands or in vivo models.

Protocol: In Vivo Gastric Acid Secretion in Rats

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight.

  • Anesthesia & Surgery: Anesthetize the animals and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a catheter into the forestomach.

  • Compound Administration: Administer the test compound (or vehicle/positive control like Vonoprazan) intravenously or orally.

  • Gastric Lavage: After a set period (e.g., 2 hours), collect the gastric contents by lavage with saline.

  • Titration: Measure the volume of the collected fluid and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

  • Analysis: Calculate the total acid output. A significant reduction in acid output compared to the vehicle control indicates effective inhibition of the H+,K+-ATPase.

Summary Data Table

Therapeutic TargetTherapeutic AreaMechanism of ActionKey Validation AssaysRepresentative IC50/EC50 Range
EGFR / VEGFR OncologyATP-Competitive Kinase InhibitionIn Vitro Kinase Assay, pEGFR Western BlotLow nM to low µM
Tubulin OncologyInhibition of Polymerization (Colchicine Site)Tubulin Polymerization Assay, Cell Cycle AnalysisLow nM to low µM
DHODH Oncology, ImmunologyInhibition of Pyrimidine BiosynthesisDHODH Enzyme Assay, Uridine Rescue AssayMid nM to low µM
H+,K+-ATPase GastroenterologyPotassium-Competitive InhibitionIsolated Gastric Gland Assay, In Vivo Acid SecretionLow nM
ENPP1 Immuno-OncologyInhibition of Phosphodiesterase ActivityENPP1 Activity Assay, STING Pathway ReporterLow nM[11]

Conclusion and Strategic Outlook

The 2-(2-fluorophenyl)-1H-pyrrole scaffold is a validated starting point for the development of potent and selective modulators of diverse, high-value therapeutic targets. The evidence strongly supports its application in oncology through the inhibition of critical kinases and microtubule dynamics. Furthermore, the clinical success of Vonoprazan unequivocally demonstrates its utility for enzyme inhibition outside of oncology.

For drug development professionals, the path forward involves:

  • Library Synthesis: Creating a focused library of analogues by modifying substitution patterns on the pyrrole and phenyl rings to explore the structure-activity relationship (SAR) for each target class.

  • Target-Specific Screening: Employing the high-throughput versions of the validation assays described herein to screen the library and identify potent hits.

  • Selectivity Profiling: Screening promising hits against a panel of related targets (e.g., a broad kinase panel) to ensure selectivity and minimize off-target effects.

  • ADME/Tox Optimization: Iteratively modifying the chemical structure to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and reduce potential toxicity.

By leveraging the inherent potential of this scaffold with a systematic and evidence-based approach to target validation, researchers can significantly accelerate the journey from chemical concept to clinical candidate.

References

  • ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. Retrieved from ResearchGate. [Link]

  • Barreca, M. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Chen, S. F., et al. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). SciSpace. [Link]

  • Wiley Online Library. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from ResearchGate. [Link]

  • Massa, R., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Kuznietsova, H. M., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedical Chemistry. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Singh, V., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • PubMed. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to the Paal-Knorr Synthesis of Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a highly relevant and powerful tool for the construction of substituted pyrroles.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the corresponding pyrrole derivative.[1][3] Its enduring appeal lies in its operational simplicity, broad substrate scope, and generally high yields, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials where the pyrrole motif is a privileged scaffold.[2][4]

This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its mechanistic underpinnings to modern, field-proven protocols. We will delve into the causality behind experimental choices, offering insights that bridge theoretical understanding with practical application in a research and development setting.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with the currently accepted pathway involving a series of nucleophilic attacks and dehydrations.[1][5] While early proposals considered an enamine intermediate, kinetic and computational studies have largely confirmed a mechanism proceeding through a hemiaminal intermediate, which then undergoes cyclization in the rate-determining step.[3][5][6]

The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[1] The key steps are as follows:

  • Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][3]

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly. This ring-closing step is the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[3][7]

  • Dehydration: A two-step dehydration process eliminates two molecules of water, leading to the formation of the stable aromatic pyrrole ring.[1][6]

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R'-NH2 (Nucleophilic Attack) amine Primary Amine (R'-NH2) cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_intermediate Intramolecular Cyclization (Rate-Determining Step) pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2H2O (Dehydration)

Caption: The accepted mechanism of the Paal-Knorr pyrrole synthesis.

Catalysis and Reaction Conditions: Tailoring the Synthesis

While the classical Paal-Knorr synthesis often involved harsh conditions like prolonged heating in strong acids, modern iterations have introduced a wide array of catalysts and conditions that enhance efficiency, broaden substrate scope, and align with the principles of green chemistry.[3][4] The choice of catalyst and reaction conditions is critical and depends on the specific substrates and desired outcome.

Catalytic Systems

A variety of catalysts can be employed, ranging from simple Brønsted and Lewis acids to more sophisticated heterogeneous and recyclable systems.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Acetic acid, p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Sulfuric acid[8][9]Readily available, inexpensive, effective for many substrates.Can be harsh, leading to degradation of sensitive functional groups; often require high temperatures and long reaction times.[3][4]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZnCl₂[7][10]Mild reaction conditions, can be more selective than Brønsted acids.Can be moisture-sensitive, may require anhydrous conditions, higher cost.
Heterogeneous Catalysts Silica sulfuric acid, Montmorillonite clay, Zeolites, Alumina (CATAPAL 200)[7][8][11]Easily separable and recyclable, environmentally friendly, can be used in solvent-free conditions.[3][8]May have lower activity than homogeneous catalysts, potential for leaching of the active species.
"Green" Catalysts Iodine, Citric acid, Ionic liquids[3][7][12]Milder conditions, reduced environmental impact, often solvent-free.[13][14]May have limited substrate scope, catalyst stability can be a concern.
Reaction Conditions

Modern advancements have moved beyond conventional heating to more energy-efficient and rapid techniques.

  • Conventional Heating: The traditional approach, often involving refluxing in a suitable solvent. While effective, it can be time-consuming and energy-intensive.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[1][15][16] This is due to efficient and rapid heating of the reaction mixture.

  • Solvent-Free Conditions: Many modern protocols, particularly those using solid acid catalysts or mechanochemical activation, can be performed without a solvent, reducing waste and simplifying purification.[8][12][13]

Experimental Protocols

The following protocols are provided as a starting point and can be adapted based on the specific substrates and available equipment.

Protocol 1: Classical Paal-Knorr Synthesis using Acetic Acid

This protocol is a standard method for the synthesis of N-substituted pyrroles and is suitable for a wide range of primary amines and 1,4-diketones.

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the 1,4-diketone (1.0 eq).

  • Add the primary amine (1.1 eq).

  • Add glacial acetic acid to provide a suitable concentration (e.g., 0.5 M).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted pyrrole.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.[15][16]

Materials:

  • 1,4-Diketone

  • Primary amine

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%)

  • Ethanol or another suitable microwave-transparent solvent

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 1,4-diketone (1.0 eq), primary amine (1.1 eq), and p-TsOH (0.1 eq).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 5-15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product as needed.

Experimental_Workflow start Start reactants Combine 1,4-Diketone, Amine, and Catalyst start->reactants reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product: Substituted Pyrrole purification->product

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Applications in Drug Discovery and Development

The pyrrole ring is a key structural component in numerous biologically active compounds and pharmaceuticals.[17][18] The Paal-Knorr synthesis provides a direct and efficient route to access these important scaffolds. For instance, it has been employed in the total synthesis of natural products like the antibiotic roseophilin.[1] The versatility of the reaction allows for the introduction of a wide range of substituents, enabling the generation of diverse compound libraries for screening in drug discovery programs. The synthesis of atorvastatin (Lipitor), a blockbuster drug for lowering cholesterol, features a pyrrole core that can be constructed using principles related to the Paal-Knorr synthesis.

Green Chemistry Perspectives

In recent years, significant efforts have been made to develop more environmentally friendly Paal-Knorr synthesis protocols.[3][4] These "green" approaches focus on:

  • Catalyst Recyclability: The use of heterogeneous catalysts that can be easily recovered and reused.[3][8]

  • Solvent-Free Reactions: Performing the synthesis without a solvent reduces waste and environmental impact.[13]

  • Energy Efficiency: Microwave-assisted synthesis and mechanochemical methods (ball-milling) offer more energy-efficient alternatives to prolonged heating.[12][15]

  • Use of Greener Catalysts: Employing non-toxic and biodegradable catalysts like citric acid.[12]

These advancements not only make the Paal-Knorr synthesis more sustainable but also often lead to improved efficiency and simpler purification procedures.[14]

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Retrieved from [Link]

  • Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., e Silva, J. A., & Sobral, A. J. F. N. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(4), 513-563. Retrieved from [Link]

  • El-Mageed, H. R. A., & El-Gohary, S. M. (2015). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1066, 22-30. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Al-Zaydi, K. M. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 7(3), 154-156. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. Retrieved from [Link]

  • Colacino, E., et al. (2017). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]

  • Wang, Y., et al. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Semantic Scholar. Retrieved from [Link]

  • Vladimirova, S., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • GEMCHEM. (2022, January 5). Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3| [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols for the Development of Potassium-Competitive Acid Blockers (P-CABs) from Pyrrole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the development of potassium-competitive acid blockers (P-CABs), a novel class of acid suppressants, with a specific focus on their synthesis from pyrrole-based precursors. P-CABs represent a significant advancement over traditional proton pump inhibitors (PPIs) for the management of acid-related disorders, offering a more rapid onset of action and longer-lasting acid suppression.[1][2][3] This document provides an in-depth overview of the mechanism of action, synthetic strategies for pyrrole-derived P-CABs, detailed experimental protocols for their synthesis and characterization, and a discussion of their clinical significance. The protocols and methodologies outlined herein are designed to provide researchers and drug development professionals with the foundational knowledge and practical guidance necessary to accelerate the discovery and development of next-generation P-CABs.

Introduction: The Evolution of Acid Suppression Therapy

For decades, proton pump inhibitors (PPIs) have been the cornerstone of treatment for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4] However, their limitations, including a delayed onset of action, the need for meal-timed administration, and variable efficacy due to genetic polymorphisms of metabolizing enzymes, have driven the search for superior therapeutic agents.[2][4]

Potassium-competitive acid blockers (P-CABs) have emerged as a highly promising alternative, addressing many of the shortcomings of PPIs.[3][4] Unlike PPIs, which require an acidic environment for activation and bind irreversibly to the proton pump, P-CABs act via a distinct mechanism. They competitively and reversibly bind to the H+/K+-ATPase, the proton pump of the gastric parietal cell, thereby inhibiting acid secretion.[1][5] This direct and reversible inhibition leads to a faster and more sustained control of gastric pH.[1][2]

The pyrrole scaffold has proven to be a particularly fruitful starting point for the design and synthesis of potent and selective P-CABs.[6][7][8] The unique electronic and structural properties of the pyrrole ring allow for the versatile introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] Prominent examples of pyrrole-based P-CABs that have reached the market or are in late-stage clinical development include Vonoprazan (TAK-438) and Fexuprazan.[4][10][11]

Mechanism of Action: A Reversible Blockade

The therapeutic effect of P-CABs stems from their ability to inhibit the final step in gastric acid secretion. The gastric H+/K+-ATPase, located in the secretory canaliculi of parietal cells, is responsible for pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).

P-CABs, being weak bases, accumulate in the acidic environment of the parietal cell canaliculi.[5] Here, they are protonated and subsequently bind ionically to the H+/K+-ATPase at or near the potassium-binding site.[1][5] This binding is competitive with K+ and prevents the conformational changes in the enzyme necessary for proton translocation. A key distinction from PPIs is the reversibility of this binding, which allows for a more controlled and predictable duration of action.[2][5]

G cluster_0 Gastric Lumen (Acidic) cluster_1 Parietal Cell Cytoplasm H_Lumen H+ K_Lumen K+ Proton_Pump H+/K+-ATPase (Proton Pump) K_Lumen->Proton_Pump K+ Binding Site PCAB_Circulation P-CAB (Systemic Circulation) PCAB_Cytoplasm P-CAB PCAB_Circulation->PCAB_Cytoplasm PCAB_Active Protonated P-CAB PCAB_Cytoplasm->PCAB_Active Accumulation & Protonation H_Cytoplasm H+ H_Cytoplasm->Proton_Pump K_Cytoplasm K+ K_Cytoplasm->Proton_Pump Proton_Pump->H_Lumen H+ Secretion Block Inhibition Proton_Pump->Block PCAB_Active->Proton_Pump Reversible Binding

Figure 1: Mechanism of action of P-CABs.

Synthetic Strategies for Pyrrole-Based P-CABs

The synthesis of pyrrole-containing P-CABs often involves the construction of a substituted pyrrole core followed by the introduction of side chains that are crucial for biological activity. Several established methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, can be adapted for this purpose.[9]

A common and efficient strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring, a variation of the Paal-Knorr synthesis.[9] More modern approaches focus on streamlined, one-pot procedures to improve yield and reduce waste, as demonstrated in the synthesis of Fexuprazan.[12]

The following sections provide detailed protocols for the synthesis of key intermediates and final P-CAB compounds, exemplified by the synthesis of Fexuprazan and Vonoprazan.

General Workflow for Pyrrole-Based P-CAB Synthesis

The development of a pyrrole-based P-CAB typically follows a multi-step synthetic sequence.

G Precursors Pyrrole Precursors (e.g., dicarbonyls, amines) Pyrrole_Formation Pyrrole Ring Formation (e.g., Paal-Knorr Synthesis) Precursors->Pyrrole_Formation Functionalization Side Chain Functionalization Pyrrole_Formation->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening In Vitro & In Vivo Biological Screening Characterization->Biological_Screening

Figure 2: General synthetic workflow.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Key Cyano-Pyrrole Intermediate for Fexuprazan

This protocol describes an efficient one-pot synthesis of a cyano-containing pyrrole, a key intermediate in the synthesis of Fexuprazan, adapted from a novel synthetic strategy.[12]

Materials:

  • 3-Aminopropionitrile

  • Methyl 2-(2,4-difluorophenyl)-2-oxoacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 3-aminopropionitrile (1.0 eq) and anhydrous THF to a dry round-bottom flask.

  • Cooling: Cool the mixture to an internal temperature of -70 to -80 °C using a low-temperature bath.

  • Base Addition: While maintaining the temperature below -70 °C, slowly add a solution of LiHMDS (2.0 M in THF, 2.0 eq) dropwise to the reaction mixture.

  • Reactant Addition: After the base addition is complete, add a solution of methyl 2-(2,4-difluorophenyl)-2-oxoacetate (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired cyano-pyrrole intermediate.

Rationale: The use of a strong, non-nucleophilic base like LiHMDS facilitates the deprotonation of 3-aminopropionitrile, initiating the condensation and subsequent cyclization in a one-pot manner, leading to high yields of the desired pyrrole.[12]

Protocol 2: Synthesis of Vonoprazan (TAK-438)

This protocol outlines the key steps in the synthesis of Vonoprazan, a potent pyrrole-derived P-CAB.[13][14]

Materials:

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Pyridine-3-sulfonyl chloride

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methylamine solution

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard workup and purification reagents

Procedure:

  • Sulfonylation: To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add pyridine-3-sulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-sulfonylated pyrrole intermediate.

  • Reductive Amination: Dissolve the intermediate in methanol, and add a solution of methylamine (excess). Stir for 1 hour, then add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Final Workup and Purification: Stir the reaction at room temperature until completion. Quench with water, and extract with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization to yield Vonoprazan.

Rationale: The synthesis involves the initial protection of the pyrrole nitrogen with a sulfonyl group, which also serves as a key pharmacophore element, followed by a reductive amination to introduce the methylaminomethyl side chain essential for its biological activity.[14]

Protocol 3: Analytical Characterization of Synthesized P-CABs

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized P-CABs.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the synthesized compounds.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H NMR and 13C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure.

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the synthesized compounds.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using electrospray ionization (ESI) or another appropriate ionization technique.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the synthesized compounds.

  • Procedure:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Prepare a standard solution of the purified compound.

    • Inject the sample and analyze the chromatogram to determine the percentage purity.

Data Presentation and Interpretation

The characterization and biological activity data for newly synthesized P-CABs should be systematically organized for clear interpretation and comparison.

Table 1: Physicochemical and In Vitro Activity Data for Exemplary Pyrrole-Based P-CABs

CompoundMolecular FormulaMolecular Weight ( g/mol )H+/K+-ATPase Inhibitory Activity (IC50, nM)
Vonoprazan (TAK-438) C17H16FN3O2S345.3919
Fexuprazan C19H14F3N3O4S453.39Data not publicly available
Compound 17a C18H18N4O3S386.4329
Compound 17c C19H20N4O3S400.4535

Data for Vonoprazan and compounds 17a/17c are based on published literature.[6][14]

Clinical Significance and Future Directions

Pyrrole-derived P-CABs have demonstrated significant clinical advantages in the treatment of various acid-related disorders.

  • Erosive Esophagitis (EE): P-CABs like Vonoprazan have shown superior healing rates for EE, especially in more severe cases, compared to PPIs.[1]

  • Helicobacter pylori Eradication: The potent and sustained acid suppression by P-CABs enhances the efficacy of antibiotics used in H. pylori eradication therapies.[1]

  • Peptic Ulcer Disease: P-CABs have shown comparable efficacy to PPIs in healing gastric and duodenal ulcers.[1]

  • NSAID-Induced Ulcer Prophylaxis: P-CABs are effective in preventing peptic ulcer recurrence in patients on long-term NSAID therapy.[1]

The development of novel P-CABs from pyrrole precursors continues to be an active area of research. Future efforts are likely to focus on optimizing the pharmacokinetic profiles to achieve an even longer duration of action, further improving the safety profile, and exploring new therapeutic indications. The synthetic methodologies and analytical protocols detailed in this guide provide a solid foundation for these ongoing and future research endeavors.

References

  • Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. National Center for Biotechnology Information. [Link]

  • Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan. ACS Publications. [Link]

  • Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. PubMed. [Link]

  • Exploration of Pyrrole Derivatives to Find an Effective Potassium-Competitive Acid Blocker With Moderately Long-Lasting Suppression of Gastric Acid Secretion. PubMed. [Link]

  • Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action. Semantic Scholar. [Link]

  • Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease?. National Center for Biotechnology Information. [Link]

  • What are the mechanism of action, dosing, indications, side effects, and monitoring requirements for Potassium Competitive Acid Blockers (P-CABs), such as vonoprazan (vonoprazan), in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcer disease?. Dr.Oracle. [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ACS Publications. [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylm ethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ResearchGate. [Link]

  • Exploration of pyrrole derivatives to find an effective potassium-competitive acid blocker with moderately long-lasting suppression of gastric acid secretion. ResearchGate. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]

  • The Role of P-CABs in GERD. PubMed. [Link]

  • (PDF) Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. ResearchGate. [Link]

  • Potassium-Competitive Acid Blockers (P-CABS) as a New Breakthrough in the Treatment of Gastroesophageal Reflux Disease and Erosive Esophagitis : A Recent Literature Review. ResearchGate. [Link]

  • Acid Blocker Synthesis: The Role of High-Purity Pyrrole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

Sources

Application Notes & Protocols: Synthesis of Pyrrole-Containing Antibacterial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of biologically active compounds, from the heme and chlorophyll that are fundamental to life to a multitude of pharmaceuticals.[1][2][3][4] The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the continuous development of novel antimicrobial agents.[5][6] In this context, synthetic pyrrole derivatives have emerged as a highly promising class of compounds, exhibiting potent antibacterial and antifungal activities.[5][7][8][9][10]

This guide provides an in-depth exploration of key synthetic methodologies for constructing bioactive pyrrole-containing molecules. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind these protocols, offering field-proven insights to empower researchers in drug discovery. We will cover classical, time-tested reactions like the Paal-Knorr, Hantzsch, and Van Leusen syntheses, as well as modern transition metal-catalyzed approaches that offer enhanced efficiency and functional group tolerance. Each section is designed to be a self-validating system, combining detailed protocols with the fundamental principles that ensure reproducibility and successful synthesis.

Part 1: Foundational Synthetic Strategies for the Pyrrole Core

The construction of the pyrrole ring is achievable through several robust and versatile methods. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Paal-Knorr Pyrrole Synthesis: The Classic Condensation

This is arguably the most direct and widely used method for synthesizing substituted pyrroles.[11][12] The core principle involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[12][13][14]

Causality Behind the Method: The reaction's elegance lies in its intramolecular cyclization cascade. The initial formation of a hemiaminal from the amine and one carbonyl group is followed by a nucleophilic attack of the nitrogen onto the second carbonyl.[11] The use of weakly acidic conditions is critical; it facilitates the dehydration steps without promoting the acid-catalyzed self-condensation of the dicarbonyl, which would lead to furan byproducts.[14][15]

Reaction Mechanism:

Paal_Knorr Start 1,4-Dicarbonyl + R-NH₂ Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic attack Intermediate2 2,5-Dihydroxytetrahydropyrrole Derivative Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyrrole Intermediate2->Product Dehydration (-2H₂O)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Protocol 1: Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

  • Materials & Reagents:

    • Hexane-2,5-dione (1,4-dicarbonyl)

    • Benzylamine (primary amine)

    • Glacial Acetic Acid (catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (30 mL).

    • Add benzylamine (1.07 g, 10 mmol) to the solution.

    • Add glacial acetic acid (0.3 mL, ~5 mmol) to the mixture. The acid catalyzes the imine formation and subsequent cyclization.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature.

    • Work-up: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, followed by brine (20 mL).

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][16][17] Its ability to bring together three distinct building blocks in a single pot makes it highly valuable for generating molecular diversity, particularly in combinatorial chemistry and library synthesis for drug screening.[18]

Causality Behind the Method: The reaction proceeds through a logical sequence of nucleophilic additions and substitutions. The amine first condenses with the β-ketoester to form a more nucleophilic enamine intermediate. This enamine then attacks the α-haloketone, leading to cyclization and subsequent aromatization to form the stable pyrrole ring.[17] The choice of base is crucial for facilitating the initial condensation without promoting unwanted side reactions.

Reaction Mechanism:

Hantzsch Reactants β-Ketoester + α-Haloketone + R-NH₂ Enamine Enamine Intermediate Reactants->Enamine Condensation Adduct Alkylated Intermediate Enamine->Adduct Nucleophilic Attack on Haloketone Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation Product Substituted Pyrrole Cyclized->Product Dehydration & Aromatization

Caption: Key stages of the Hantzsch Pyrrole Synthesis.

Protocol 2: Solid-Phase Synthesis of a Pyrrole Library Derivative [18]

  • Materials & Reagents:

    • Amine-functionalized resin (e.g., Rink Amide resin)

    • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

    • Primary amine (diverse set for library)

    • α-bromoketone (diverse set for library)

    • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (solvents)

    • Trifluoroacetic acid (TFA) for cleavage.

    • Solid-phase synthesis vessel.

  • Step-by-Step Procedure:

    • Swell the amine-functionalized resin in DMF.

    • Loading: Couple the 1,3-dicarbonyl compound to the resin using standard peptide coupling conditions.

    • Imine Formation: Treat the resin-bound dicarbonyl with a solution of the desired primary amine in DMF. Agitate for 12 hours. This forms the crucial enamine intermediate on the solid support.[18]

    • Wash the resin extensively with DMF and DCM to remove excess reagents.

    • Cyclization: Add a solution of the α-bromoketone in DMF to the resin and agitate for 24 hours. This step involves the nucleophilic attack and subsequent cyclization to form the pyrrole ring.[18]

    • Wash the resin again with DMF and DCM.

    • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 2 hours to release the synthesized pyrrole derivative from the solid support.

    • Purification: Precipitate the cleaved product in cold ether, centrifuge, and purify using preparative HPLC.

    • Characterization: Analyze the purified compound by LC-MS and NMR.

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful method for creating substituted pyrroles via a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene).[19][20] This approach is highly valued for its operational simplicity and the wide variety of substituents that can be incorporated.[19][21]

Causality Behind the Method: The reaction hinges on the unique reactivity of TosMIC. The presence of both the electron-withdrawing tosyl and isocyanide groups makes the adjacent methylene protons highly acidic.[20] A base readily deprotonates this carbon, creating a potent nucleophile that initiates a Michael addition. The subsequent intramolecular cyclization is followed by the elimination of the stable tosyl group, which acts as an excellent leaving group, driving the reaction towards the aromatic pyrrole product.[19]

Reaction Mechanism:

VanLeusen Reactants TosMIC + Michael Acceptor Anion TosMIC Anion Reactants:e->Anion:w Deprotonation Base Base (e.g., NaH, K₂CO₃) Adduct Michael Adduct Anion->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized 5-endo-dig Cyclization Product 3,4-Disubstituted Pyrrole Cyclized->Product Elimination of Tosyl Group

Caption: Van Leusen synthesis via [3+2] cycloaddition.

Protocol 3: Synthesis of a 3-Aroyl-4-heteroarylpyrrole Derivative [21]

  • Materials & Reagents:

    • Heteroaryl chalcone (Michael acceptor)

    • p-Tosylmethyl isocyanide (TosMIC)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF)

    • Ammonium chloride solution (saturated)

    • Standard inert atmosphere glassware (Schlenk line or glovebox).

  • Step-by-Step Procedure:

    • Safety Note: NaH is highly reactive with water and air. Handle under an inert atmosphere (e.g., argon or nitrogen).

    • In a flame-dried, two-neck round-bottom flask under argon, suspend NaH (1.2 mmol) in anhydrous THF (5 mL).

    • Add a solution of the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in anhydrous DMSO (1.5 mL) dropwise to the NaH suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The base deprotonates TosMIC, which then attacks the chalcone.

    • Monitor the reaction by TLC.

    • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-aroyl-4-heteroarylpyrrole.

    • Characterization: Confirm the structure by IR, NMR, and High-Resolution Mass Spectrometry (HR-MS).[21]

Part 2: Modern Synthetic Approaches: The Role of Transition Metals

While classical methods are robust, modern organic synthesis often turns to transition metal catalysis for milder reaction conditions, improved regioselectivity, and broader functional group compatibility.

Causality Behind the Method: Transition metals like iron, palladium, rhodium, and zinc can orchestrate complex bond-forming events that are inaccessible through traditional means.[2][22] They can activate otherwise inert C-H bonds, facilitate cross-coupling reactions, and catalyze cyclizations under neutral and often room-temperature conditions.[22] For instance, iron-catalyzed syntheses can proceed via a sustainable "hydrogen autotransfer" process, where alcohols are temporarily oxidized to carbonyls in situ, participate in the pyrrole formation, and are then reduced, generating water as the only byproduct.[23]

General Workflow for Metal-Catalyzed Pyrrole Synthesis:

Metal_Catalysis Substrates Substrate A + Substrate B (e.g., Dienyl Azide, Alkyne, Amine) Activation Catalytic Cycle Initiation (e.g., Oxidative Addition, Ligand Exchange) Substrates->Activation Catalyst Transition Metal Catalyst (e.g., ZnI₂, Rh₂(OAc)₄, Fe(0) complex) Catalyst->Activation Coupling Key C-C or C-N Bond Formation Activation->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Aromatization Reductive Elimination / Aromatization Step Cyclization->Aromatization Aromatization->Catalyst Catalyst Regeneration Product Functionalized Pyrrole Aromatization->Product

Caption: Generalized workflow for transition metal-catalyzed pyrrole synthesis.

Protocol 4: ZnI₂-Catalyzed Synthesis of a 2,5-Disubstituted Pyrrole from a Dienyl Azide [22]

  • Materials & Reagents:

    • (E,E)-1-azido-1,4-diphenylbuta-1,3-diene (Dienyl Azide Substrate)

    • Zinc Iodide (ZnI₂) (catalyst)

    • Anhydrous Dichloromethane (DCM)

    • Inert atmosphere glassware.

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the dienyl azide (0.2 mmol) and anhydrous DCM (2 mL).

    • Add zinc iodide (0.02 mmol, 10 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The mild Lewis acidity of ZnI₂ catalyzes the decomposition of the azide and subsequent cyclization.[22]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purification: Purify by flash column chromatography (eluent: hexane/ethyl acetate) to isolate the 2,5-diphenyl-1H-pyrrole.

    • Characterization: Confirm product identity via NMR analysis and comparison to literature data.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

The ultimate goal of these synthetic efforts is to produce compounds with potent and selective antimicrobial activity. The substitution pattern on the pyrrole ring is paramount in determining efficacy.[5][24][25]

General SAR Principles:

  • Lipophilicity: The nature and position of substituents greatly influence the compound's ability to penetrate bacterial or fungal cell membranes.

  • Electronic Effects: Electron-withdrawing groups can modulate the pKa of the pyrrole N-H and its ability to act as a hydrogen bond donor, which can be crucial for target binding.[24]

  • Steric Factors: The size and shape of substituents dictate how well the molecule fits into the active site of a target enzyme or protein.

Structure-Activity Relationship (SAR) Logic:

SAR Core Pyrrole Scaffold R1 R¹ Substituent (N-position) Core->R1 R2 R² Substituent Core->R2 R3 R³ Substituent Core->R3 R4 R⁴ Substituent Core->R4 Activity Biological Activity (Antibacterial / Antifungal) R1->Activity Modifies Lipophilicity R2->Activity Affects Target Binding/Sterics R3->Activity Influences Electronics R4->Activity Modifies Solubility

Caption: Influence of substituents on the biological activity of pyrrole derivatives.

Table 1: Antimicrobial Activity of Representative Pyrrole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Fused Pyrrole-PyrimidineS. aureus (Gram-positive)3.9[7][8]
Fused Pyrrole-PyrimidineC. albicans (Yeast)1.95[7][8]
Fused Pyrrole-TriazineE. coli (Gram-negative)7.8[7][8]
Fused Pyrrole-TriazineA. fumigatus (Filamentous Fungi)3.9[7][8]
1,2,3,4-tetrasubstituted pyrroleS. aureus (Gram-positive)7.8 - 15.6[24]
1H-pyrrole-2-carboxylate deriv.M. tuberculosis H37Rv0.7[5]

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data indicates that fused pyrrole systems, which create larger, more complex heterocyclic structures, can exhibit potent activity against a broad spectrum of microbes.[7][8] Specific substitutions, such as the carboxamide group, have been shown to be particularly effective against challenging pathogens like Mycobacterium tuberculosis.[5]

Conclusion and Future Perspectives

The pyrrole scaffold remains a fertile ground for the discovery of new antimicrobial agents. The classical Paal-Knorr, Hantzsch, and Van Leusen syntheses provide a robust foundation for accessing a wide range of derivatives, while modern metal-catalyzed methods offer milder conditions and expanded substrate scope.[2][14][17][20][22] Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes, such as those employing mechanochemistry or green catalysts.[26][27][28] By integrating these powerful synthetic strategies with a deep understanding of structure-activity relationships, the research community can continue to develop novel pyrrole-based therapeutics to combat the ever-growing threat of antimicrobial resistance.[5]

References

  • Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(03), 549-567. [Link]

  • Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]

  • Tan, Y. X., & Tiong, A. Y. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Rusu, A., Oancea, O. L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Lee, H., Nam, J., Lee, S., Kim, Y., & Park, S. B. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 23(8), 424-429. [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. Retrieved from [Link]

  • Tan, Y. X., & Tiong, A. Y. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(9), 1531-1555. [Link]

  • Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

  • Rusu, A., Oancea, O. L., Tanase, C., & Uncu, L. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183–2198. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Panda, S. S., & Singh, P. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1160-1205. [Link]

  • Semantic Scholar. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Retrieved from [Link]

  • Idhayadhulla, A., Kumar, R. S., Jamal, A., & Muthukumar, A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183–2198. [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

  • Schumacher, C., Molitor, C., Smid, S., Truong, K.-N., Rissanen, K., & Bolm, C. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213–14222. [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • Báez-García, J. E., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1367. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183-2198. [Link]

  • Ye, S., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2661. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Emayavaramban, B., Sen, M., & Sundararaju, B. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. Organic Letters, 19(1), 6-9. [Link]

  • BMC. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]

  • Kaur, R., Rani, V., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity. Retrieved from [Link]

  • Alam, O., & Khan, S. A. (2018). Pyrrole: an insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1113-1137. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(25), 19145-19164. [Link]

Sources

Application Note: Scalable Synthesis of Polysubstituted Pyrroles via Electro-Oxidative Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. Traditional synthetic routes (Paal-Knorr, Hantzsch) often require stoichiometric chemical oxidants (e.g., Cu(II), Mn(VII)) or harsh acidic conditions that limit functional group tolerance.

This guide details Electro-Oxidative Annulation , a sustainable, scalable alternative that utilizes anodic oxidation to drive C-N and C-C bond formation. By replacing toxic oxidants with electrons, researchers can achieve higher atom economy and unique chemoselectivity. This note covers two distinct methodologies:

  • Metal-Free Radical Cation Annulation: Ideal for broad screening and cost-effective synthesis.

  • Ruthenium-Catalyzed Electro-Annulation: Designed for high-precision C-H activation and regioselectivity.

Strategic Rationale: Why Electrochemistry?

The Redox Economy

In conventional oxidative annulation, the terminal oxidant generates stoichiometric waste. In an electrochemical cell, the anode serves as a tunable "reagent" that can be dialed to the exact potential required to oxidize a specific substrate, leaving other sensitive functional groups untouched.

Selectivity Control via Potential ( )

Different substrates oxidize at different potentials. By controlling the cell voltage (potentiostatic mode) or current density (galvanostatic mode), you can selectively generate reactive radical cations from enamines (


 vs SCE) without over-oxidizing the product pyrrole (

).

Mechanism A: Metal-Free Radical Cation Annulation

Primary Application: Synthesis of polysubstituted pyrroles from enamines and alkynes/1,3-dicarbonyls.

Mechanistic Pathway

This transformation relies on the anodic oxidation of an electron-rich enamine to generate a nitrogen-centered radical cation. This species is highly electrophilic and rapidly reacts with nucleophiles (alkynes or active methylene compounds).

Key Solvent Effect: Hexafluoroisopropanol (HFIP) is often critical. It stabilizes the radical cation intermediates via strong H-bonding, preventing side reactions like polymerization.

MetalFreeMechanism Substrate Enamine/Imine (Neutral) Anode Anode Surface (-1e⁻) Substrate->Anode RadCat Radical Cation (N-Centered) Anode->RadCat Oxidation Coupling Coupling w/ Alkyne (C-C Bond Formation) RadCat->Coupling + Alkyne/Carbonyl Cyclization Intramolecular Cyclization Coupling->Cyclization Aromatization Aromatization (-2e⁻ / -2H⁺) Cyclization->Aromatization Anodic Oxidation Product Polysubstituted Pyrrole Aromatization->Product

Figure 1: The metal-free pathway relies on the generation of a radical cation at the anode, followed by a cascade of coupling and cyclization events.[1][2]

Protocol A: Metal-Free Synthesis (Enamine + Alkyne)

Based on methodologies from Lei et al. and Chen et al.

Reagents & Equipment
  • Anode: Graphite Felt (GF) or Reticulated Vitreous Carbon (RVC) (High surface area is crucial).

  • Cathode: Platinum plate or Nickel foam.

  • Solvent: Acetonitrile (MeCN) or HFIP/MeCN mixture.

  • Electrolyte:

    
     (0.1 M) or 
    
    
    
    .
  • Cell Type: Undivided Cell (Simple beaker setup).

Step-by-Step Procedure
  • Preparation: In a 10 mL undivided cell, dissolve the enamine (0.5 mmol, 1.0 equiv) and the activated alkyne/1,3-dicarbonyl (0.5 mmol, 1.0 equiv) in 6 mL of MeCN containing 0.1 M

    
    .
    
  • Assembly: Insert the Graphite Felt anode and Pt cathode. Ensure electrodes are submerged but not touching (approx. 3-5 mm gap).

  • Electrolysis:

    • Set the potentiostat/power supply to Constant Current (CCE) mode.

    • Apply a current density of 5–10 mA (approx.

      
      ).
      
    • Stir magnetically at 400 rpm.

    • Run at Room Temperature (or 60°C if kinetics are slow) for 3–4 F/mol (approx. 3-4 hours).

  • Workup: Stop current when TLC indicates consumption of the enamine. Remove electrodes and rinse with EtOAc. Concentrate the solvent under reduced pressure.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: If the reaction turns black/tarry immediately, reduce current density. High local radical concentration leads to polymerization.

Mechanism B: Ruthenium-Catalyzed Electro-Annulation

Primary Application: High-precision synthesis involving C-H activation (e.g., Ackermann type).

Mechanistic Pathway

Here, electricity acts as the "terminal oxidant" to regenerate the catalyst.

  • C-H Activation: A Ru(II) catalyst coordinates to the substrate (e.g., enamide) and activates the C-H bond.

  • Insertion: The alkyne inserts into the Ru-C bond.[3]

  • Reductive Elimination: The product is released, generating a reduced Ru(0) species.

  • Anodic Regeneration: The anode oxidizes Ru(0) back to Ru(II), closing the catalytic cycle.

RuCatalysis cluster_redox Electrochemical Turnover RuII Active Catalyst [Ru(II)] Complex Ruthenacycle Intermediate RuII->Complex C-H Activation Substrate Enamide + Alkyne Substrate->Complex ProdRelease Reductive Elimination (Product Release) Complex->ProdRelease Alkyne Insertion Ru0 Reduced Catalyst [Ru(0)/Ru(I)] ProdRelease->Ru0 Anode Anode Surface (Oxidation) Ru0->Anode -2e⁻ Anode->RuII Regeneration Cathode Cathode (H₂ Evolution)

Figure 2: The Ruthenium-catalyzed cycle uses the anode solely to re-oxidize the metal center, allowing for catalytic turnover without chemical oxidants.

Protocol B: Ru-Catalyzed Annulation

Based on methodologies from Ackermann et al.

Reagents & Equipment
  • Catalyst:

    
     (2.5–5 mol %).
    
  • Additive:

    
     (acts as a base for C-H activation and electrolyte).
    
  • Solvent: Methanol (MeOH) or MeOH/H2O (Green solvent system).

  • Electrodes: Graphite Felt (Anode) / Platinum (Cathode).[4]

Step-by-Step Procedure
  • Setup: In a 25 mL undivided cell, combine the enamide (0.5 mmol), alkyne (0.75 mmol),

    
     (5 mol %), and NaOAc (0.2 mmol).
    
  • Solvent: Add 5 mL of MeOH. (Note: NaOAc serves as both the base and the supporting electrolyte; no extra salt is usually needed).

  • Electrolysis:

    • Mode: Constant Current (CCE) or Constant Potential (CPE) at 1.0–1.2 V vs Ag/AgCl.

    • Current: 2–4 mA.

    • Temperature: 60°C (Heat is often required for the C-H activation step).

  • Monitoring: Monitor H₂ evolution at the cathode (bubbles). This confirms the circuit is closed and protons are being reduced.

  • Completion: Run for approximately 4–6 hours.

  • Isolation: Evaporate MeOH, resuspend in water, extract with DCM, and purify via column chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Passivation (electrode fouling)Switch electrode polarity every 15 mins (alternating polarity) or clean electrodes by sonication in 1M HCl.
Low Yield (Tarry Product) Over-oxidationReduce current density (mA/cm²). Switch from CCE to Constant Potential (CPE) to cap the voltage.
High Resistance (Low Amps) Low conductivityIncrease electrolyte concentration (

M) or switch solvent to MeCN/H₂O mixture.
Starting Material Recovery Catalyst deactivation (Protocol B)Ensure anaerobic setup if the catalyst is air-sensitive (though Ru(II) is generally robust). Check anode connection.

References

  • Lei, A., et al. (2019).[2] Electrochemical Oxidative Annulation of Primary Amines and Aldehydes/Ketones.[5][6] Green Chemistry. Link

  • Ackermann, L., et al. (2018).[7] Electrooxidative Ruthenium-Catalyzed C–H/O–H Annulation by Weak O-Coordination.[7] Angewandte Chemie International Edition. Link

  • Chen, C., et al. (2021).[2] Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines.[2][8] The Journal of Organic Chemistry. Link

  • Ackermann, L., et al. (2020).[9] Ruthenium-Catalyzed Electrochemical Synthesis of Indolines through Dehydrogenative [3 + 2] Annulation.[10] The Journal of Organic Chemistry. Link

  • St. Cyr, D. J., Martin, N., & Arndtsen, B. A. (2007).[11] Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction.[11] Organic Letters. Link

Sources

Troubleshooting & Optimization

strategies to prevent defluorination during the synthesis of fluorophenyl-pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding, actionable protocols, and rigorous troubleshooting logic.

Topic: Strategies to Prevent Defluorination During Synthesis Document ID: TS-FPP-2024-001 Audience: Medicinal Chemists, Process Chemists

Executive Summary: The C-F Stability Paradox

Fluorine incorporation into phenyl-pyrrole scaffolds is critical for modulating metabolic stability (blocking P450 sites) and lipophilicity. However, the C-F bond, while thermodynamically strong (


), is kinetically vulnerable during synthesis.

The Core Problem: Defluorination typically occurs via two distinct mechanisms depending on your reaction stage:

  • Nucleophilic Aromatic Substitution (

    
    ):  Triggered by strong bases/nucleophiles in polar aprotic solvents.
    
  • Transition Metal Activation: Triggered by oxidative addition of Pd/Ni into the C-F bond during cross-coupling.

This guide provides the protocols to bypass these specific failure modes.

Troubleshooting Decision Matrix

Before modifying your reaction, identify the active failure mode using the logic flow below.

DefluorinationTroubleshooting Start Defluorination Detected (LCMS/NMR) Step1 Reaction Type? Start->Step1 Condensation Ring Formation (Paal-Knorr / Clauson-Kaas) Step1->Condensation Coupling Cross-Coupling (Suzuki / Buchwald) Step1->Coupling CheckAcid Check Catalyst pH Condensation->CheckAcid CheckLigand Check Ligand Sterics Coupling->CheckLigand AcidSol Use Lewis Acid (Sc(OTf)3) or Clay (Montmorillonite) CheckAcid->AcidSol Too Strong (H2SO4) LigandIssue Switch to Bulky Ligand (XPhos, SPhos, P(t-Bu)3) CheckLigand->LigandIssue Linear/Small (PPh3) CheckBase Check Base/Nucleophile CheckLigand->CheckBase Ligand OK BaseIssue Switch to Carbonate/Phosphate Avoid Alkoxides CheckBase->BaseIssue Using NaOMe/KOtBu caption Figure 1: Diagnostic Logic for Defluorination Mitigation

Module 1: Preventing Metal-Catalyzed C-F Activation

Context: During Suzuki-Miyaura or Buchwald-Hartwig couplings, Palladium (Pd) can insert into the C-F bond (Oxidative Addition), especially if the C-X bond (where X=Cl, Br) is sterically crowded or if the C-F bond is activated by electron-withdrawing groups.

The Mechanism of Failure

Standard ligands (like


) allow the Pd center to approach the smaller Fluorine atom. Once 

species form, they undergo

-hydride elimination or protodefluorination, permanently scrubbing the fluorine from the ring.
The Solution: Steric Shielding

You must use Bulky, Electron-Rich Ligands . These ligands increase the "Cone Angle," physically preventing the Pd center from interacting with the short C-F bond while still permitting activation of the longer, weaker C-Br or C-Cl bonds.

Optimized Protocol: C-F Preserving Suzuki Coupling

Use this protocol for coupling boronic acids to bromo-fluorophenyl-pyrroles.

ComponentRecommendationRationale
Catalyst Source

or

Precursors that allow free ligand association.
Ligand XPhos or SPhos (Buchwald Gen 2)High steric bulk prevents C-F oxidative addition [1].
Base

or

Mild bases prevent competitive

side reactions. Avoid hydroxides if possible.
Solvent 1,4-Dioxane or Toluene/WaterNon-polar organic phase protects the ring from solvation-assisted nucleophilic attack.
Temperature

Keep below

to minimize thermal activation of C-F.

Step-by-Step Workflow:

  • Charge: Add aryl bromide (1.0 equiv), Boronic acid (1.2 equiv),

    
     (2.0 equiv), and XPhos (0.04 equiv) to a vial.
    
  • Inert: Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst decomposition).

  • Catalyst: Add

    
     (0.02 equiv) and degassed 1,4-Dioxane/Water (4:1 ratio).
    
  • Heat: Stir at

    
     for 4-12 hours.
    
  • Monitor: Check LCMS. If C-F activation is observed (M-18 mass), lower temp to

    
     and increase catalyst loading to 5 mol%.
    

Module 2: Preventing Nucleophilic Aromatic Substitution ( )

Context: Fluorine is highly electronegative, making the attached carbon susceptible to nucleophilic attack.[1] If your pyrrole synthesis involves strong bases (e.g., NaH, KOtBu) or polar aprotic solvents (DMF, DMSO), the Fluorine acts as a leaving group.

FAQ: Why is my fluorine disappearing in DMF?

A: In polar aprotic solvents like DMF or DMSO, cations (


, 

) are highly solvated, leaving the anionic base "naked" and extremely reactive. A "naked" alkoxide or even fluoride ion can attack the fluorophenyl ring, displacing the fluorine via a Meisenheimer complex [2].
Visualizing the Danger Zone

SNArMechanism Substrate Fluorophenyl-Pyrrole Complex Meisenheimer Complex (High Energy) Substrate->Complex Attack (Rate Limiting) Nucleophile Strong Base (RO- / OH-) Nucleophile->Complex Product Defluorinated Product (Ether/Phenol) Complex->Product Elimination of F- caption Figure 2: The SNAr Pathway in Polar Aprotic Solvents

Strategic Adjustments
  • Solvent Switch: Replace DMF/DMSO with THF, 2-MeTHF, or Toluene . These solvents support ion pairing, reducing the "nakedness" and reactivity of the base.

  • Base Switch: Replace alkoxides (

    
    , 
    
    
    
    ) with Carbonates (
    
    
    )
    or Phosphates (
    
    
    )
    . These are generally too non-nucleophilic to displace fluorine but strong enough for deprotonation events.

Module 3: Safe Ring Formation (Paal-Knorr)

Context: Synthesizing the pyrrole ring from a 1,4-diketone and a fluoroaniline. Risk: Harsh Brønsted acids (HCl,


) and high heat can cause aniline degradation or polymerization before cyclization occurs.
Recommended Protocol: Microwave-Assisted Clay Catalysis

This method avoids strong acids entirely, using surface catalysis to effect dehydration without attacking the C-F bond [3].

Materials:

  • 1,4-Diketone (1.0 equiv)

  • 4-Fluoroaniline (1.0 equiv)

  • Montmorillonite K-10 Clay (50% w/w relative to substrate)

  • Solvent: Ethanol (Green/Safe) or Toluene (if water removal is needed)

Procedure:

  • Mix diketone, fluoroaniline, and K-10 clay in a microwave vial.

  • Add Ethanol (

    
     concentration).
    
  • Irradiate:

    
     for 10-20 minutes in a dedicated microwave reactor.
    
    • Why? Rapid heating minimizes the "thermal budget" the molecule is exposed to, preventing slow degradation pathways.

  • Workup: Filter off the clay. The filtrate contains the pure fluorophenyl-pyrrole.

References

  • Buchwald, S. L., et al. (2008). Ligand Effects in Pd-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society .

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews .

  • Varma, R. S., et al. (1999). Microwave-assisted Paal-Knorr reaction on clay surface. Tetrahedron Letters .

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Defluorination. Nature .

Sources

Technical Support Center: Stability Profiling of 2-(2-Fluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Electron-Rich" Challenge

Welcome to the Technical Support Center. You are likely working with 2-(2-fluorophenyl)-1H-pyrrole (2-2-FPP) as a scaffold for medicinal chemistry, specifically in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

The Core Issue: This molecule behaves as a highly electron-rich aromatic system.[1] While the 2-fluorophenyl group provides some steric protection and inductive electron withdrawal, the pyrrole ring remains prone to oxidative polymerization and acid-catalyzed degradation .[1] This guide addresses the "browning" of samples, assay loss during storage, and ghost peaks in HPLC.

Module 1: Oxidative Stability (The "Browning" Effect)[1]

User Issue:

"My sample of 2-(2-fluorophenyl)-1H-pyrrole was a white solid, but after 48 hours on the benchtop, it has turned dark brown/black. Is it still usable?"

Technical Diagnosis:

The color change indicates auto-oxidation .[1] Pyrroles are electron-rich heterocycles (π-excessive).[1] In the presence of atmospheric oxygen and light, they undergo a radical-cation mechanism leading to the formation of extended conjugated systems (oligomers/polymers), similar to "pyrrole black."

Mechanism of Failure:

  • Initiation: UV light or trace metals catalyze the formation of a radical cation at the pyrrole ring.[1]

  • Coupling: The radical usually couples at the C-5 position (the most reactive open site).[1]

  • Propagation: Formation of bipyrroles and higher oligomers which absorb visible light (appearing brown/black).[1]

Troubleshooting Protocol:
ParameterRecommendationScientific Rationale
Atmosphere Strict Inert (Ar/N₂) Oxygen acts as a diradical initiator.[1] Argon is preferred over Nitrogen due to higher density, blanketing the solid.
Light Amber/Foil Wrap UV radiation provides the activation energy (

) to generate initial radical cations.[1]
Solvent Degassed Solvents Dissolved oxygen in HPLC solvents (MeOH/ACN) can degrade the sample during preparation.[1]
Restoration Silica Filtration If degradation is <5%, dissolve in

and pass through a short silica plug.[1] Polymers are highly polar and will stick; the monomer will elute.[1]
Visualizing the Oxidation Pathway

OxidationPathway Monomer 2-(2-F-Ph)-Pyrrole (Colorless) Radical Radical Cation [Py•]+ Monomer->Radical hv / O2 (Initiation) Dimer Bipyrrole Dimer (Yellow/Orange) Radical->Dimer C5-C5 Coupling Polymer Polypyrrole Oligomers (Dark Brown/Black) Dimer->Polymer Chain Propagation (Auto-oxidation)

Figure 1: Auto-oxidation cascade.[1] The C5 position is the primary site of oxidative coupling.

Module 2: Acid Sensitivity (The Polymerization Risk)

User Issue:

"I see a loss of product during workup when using HCl to adjust pH, and my HPLC shows a broad 'hump' at the end of the chromatogram."

Technical Diagnosis:

You are witnessing acid-catalyzed polymerization .[1] Unlike pyridine (which forms a stable salt), pyrrole is a very weak base (


).[1] Protonation does not occur on the nitrogen, but on the C-3 carbon.[1] This destroys aromaticity and creates a highly electrophilic iminium ion, which is immediately attacked by unprotonated pyrrole molecules.

Key Insight: The 2-fluorophenyl group does not sufficiently deactivate the ring to prevent this.[1] The fluorine atom is inductively withdrawing but can be resonance donating; the pyrrole remains reactive.[1]

Troubleshooting Protocol:
  • Avoid Strong Acids: Never use HCl or H₂SO₄ for pH adjustment.[1]

  • Quenching: If an acidic reaction mixture must be quenched, pour the mixture into base (reverse quench) to ensure the pyrrole is never in a local excess of acid.

  • HPLC Buffer: Use Ammonium Acetate or Phosphate buffer at pH > 6.[1]0. Avoid TFA (Trifluoroacetic acid) in the mobile phase if the sample sits in the autosampler for long periods.[1]

Visualizing Acid Degradation

AcidPolymerization Pyrrole Neutral Pyrrole (Nucleophile) Protonated C3-Protonated Cation (Electrophile) Pyrrole->Protonated + H+ (Acidic Media) DimerCat Dimer Cation Protonated->DimerCat + Neutral Pyrrole (Electrophilic Attack) Trimer Pyrrole Red (Polymer) DimerCat->Trimer - H+ / + Oxidation

Figure 2: The "Pyrrole Red" mechanism.[1] Protonation at C3 triggers rapid polymerization.[1]

Module 3: Storage & Handling Specifications

To maintain assay purity >98% for pharmaceutical applications (e.g., Vonoprazan synthesis), strict adherence to the following matrix is required.

Stability Data Summary
ConditionStability RatingObserved DegradantsAction Required
Solid, 25°C, Air ⚠️ Poor Maleimides, OligomersDo not store. Use immediately.[1]
Solid, 4°C, Argon Good None (<0.1% / month)Standard storage condition.
Solution (MeOH), 25°C ⚠️ Fair Methyl-adducts (slow)Analyze within 24h.
Solution (Acidic pH < 4) Critical Failure Insoluble PolymersForbidden.
Solution (Basic pH > 9) Excellent StablePreferred for extraction.[1]

Module 4: Analytical Method (HPLC) Troubleshooting

User Issue:

"I am developing an HPLC method. I see peak splitting and 'ghost' peaks that grow over time in the autosampler."

Method Optimization Guide:

1. Column Selection:

  • Standard: C18 (Octadecyl) is suitable.[1]

  • Recommendation: Use a "base-deactivated" column (e.g., Agilent Zorbax Eclipse or Waters XBridge) to reduce silanol interactions with the pyrrole NH.[1]

2. Mobile Phase Architecture:

  • A: 10mM Ammonium Bicarbonate (pH 7.5) or Phosphate Buffer (pH 7.0).[1]

  • B: Acetonitrile (ACN).[1][2][3]

  • Why? Neutral/Basic pH prevents on-column polymerization.[1] ACN is preferred over Methanol to prevent potential nucleophilic attack of methoxide if radical cations form.[1]

3. Autosampler Stability:

  • Set autosampler temperature to 4°C .

  • Use amber vials.

  • Diluent: Use ACN:Water (50:50).[1] Avoid pure organic solvents if possible to minimize evaporation and concentration of trace peroxides.[1]

Reference Chromatogram Expectations:
  • Retention Time: 2-2-FPP is moderately lipophilic.[1] Expect elution at ~60-70% B in a standard gradient.[1]

  • Impurity 1 (RRT ~0.8): Likely 2-fluoroacetophenone (starting material).[1]

  • Impurity 2 (RRT >1.5): Dimer/Oligomer (highly lipophilic, wash column with 95% B).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11235654, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved January 30, 2026, from [Link]

  • Takeda Pharmaceutical Company Ltd. (2016).[1][4] Patent CN106187852A: Preparation method of Vonoprazan fumarate intermediate.[1] Google Patents. Retrieved January 30, 2026, from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text regarding pyrrole electrophilic substitution and polymerization mechanisms).

  • Tan, S., & Ghandi, K. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Synthetic Metals.[1] Retrieved January 30, 2026, from [Link]

Disclaimer: This guide is intended for research and development purposes only. All handling of 2-(2-fluorophenyl)-1H-pyrrole should be conducted by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

Technical Support Center: Catalyst Deactivation and Recycling in Large-Scale Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for large-scale pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst management. Pyrrole and its derivatives are fundamental building blocks in numerous active pharmaceutical ingredients (APIs), making their efficient synthesis critical.[1] The economic viability and sustainability of these large-scale processes are heavily dependent on the longevity and recyclability of the catalysts employed.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development and manufacturing campaigns.

Troubleshooting Guide: Common Catalyst Issues

This section addresses specific, acute problems you may encounter during your experiments.

Q1: My reaction yield has dropped significantly, either suddenly or over several batches. What are the likely causes and how do I investigate?

A sudden or gradual loss of product yield is the most common indicator of catalyst deactivation. The pattern of deactivation often points toward the underlying mechanism.

Causality: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[4] The primary mechanisms are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.[5][6] Identifying the specific cause is crucial for implementing an effective solution.

Troubleshooting Workflow:

start Low Pyrrole Yield Observed q1 Is the activity loss sudden (1-2 batches)? start->q1 q2 Is the activity loss gradual (multiple batches)? q1->q2 No cause1 Probable Cause: Feedstock Poisoning q1->cause1 Yes cause2 Probable Cause: Severe Coking / Fouling q2->cause2 Yes cause3 Probable Cause: Thermal Degradation (Sintering) q2->cause3 Possible sol1 Action: Analyze feedstock for impurities (S, P, heavy metals). Implement purification steps. cause1->sol1 sol2 Action: Characterize spent catalyst (TGA, elemental analysis). Initiate regeneration protocol (e.g., calcination). cause2->sol2 sol3 Action: Review reactor temperature profiles. Verify thermocouple accuracy. Consider a more thermally stable catalyst support. cause3->sol3

Caption: Troubleshooting workflow for diagnosing the cause of reduced reaction yield.

Step-by-Step Investigation:

  • Sudden Deactivation (Poisoning): A sharp, unexpected drop in activity often points to poisoning, where impurities in the feedstock irreversibly bind to the catalyst's active sites.[7]

    • Action: Screen your starting materials (e.g., furan, ammonia, 1,4-dicarbonyl compounds) for known catalyst poisons. For supported metal catalysts (e.g., Rh, Pd), sulfur, phosphorus, and heavy metal compounds are common culprits.[8] For solid acid catalysts (e.g., zeolites, SiO₂-Al₂O₃), strongly basic nitrogen compounds can neutralize acid sites.

    • Validation: Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test feed streams for trace contaminants.

  • Gradual Deactivation (Fouling/Coking): A slow, predictable decline in performance over multiple cycles is characteristic of fouling. In pyrrole synthesis, this is often due to the deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking pores and active sites.[4][7][9] This is particularly common in high-temperature gas-phase reactions over solid acids.[9][10]

    • Action: Carefully unload a sample of the spent catalyst. A visual inspection may show discoloration (darkening).

    • Validation: Perform Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss upon heating in air indicates the presence of coke.

  • Gradual Deactivation (Sintering): If your process runs at high temperatures, thermal degradation, or sintering, may be the cause. This involves the agglomeration of small metal crystallites into larger ones, resulting in a permanent loss of active surface area.[5][7]

    • Action: Review your process parameters. Ensure that the reactor temperature has not exceeded the catalyst's recommended operating limit due to faulty thermocouples or poor heat transfer.

    • Validation: Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to measure crystallite size and compare it to the fresh catalyst.

Q2: I'm observing an increase in byproduct formation, specifically furans, in my Paal-Knorr synthesis. What is happening?

Causality: The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine, is acid-catalyzed.[11][12] However, the 1,4-dicarbonyl can also undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan derivative. These two reactions are in competition.

Explanation: While a weakly acidic medium accelerates the desired pyrrole formation, excessively strong acidic conditions (e.g., pH < 3) or the use of certain amine hydrochloride salts can favor the furan formation pathway.[12][13][14] This change in selectivity indicates that your reaction conditions are no longer optimal for the nucleophilic attack of the amine, and are instead promoting the competing dehydration reaction.

Troubleshooting Steps:

  • Monitor pH/Acidity: If using a liquid-phase reaction, carefully monitor the pH of the reaction mixture.

  • Catalyst Choice: Re-evaluate your acid catalyst. While strong acids like sulfuric acid can be used, they increase the risk of furan formation.[1] Consider switching to a milder catalyst such as acetic acid, p-toluenesulfonic acid, or a solid acid catalyst that can provide controlled acidity.[1][11]

  • Amine Form: Ensure you are using a primary amine or ammonia, not an amine salt (e.g., ammonium chloride), which can create overly acidic conditions.[14]

  • Temperature Control: Elevated temperatures can sometimes favor the furan byproduct. Experiment with lowering the reaction temperature to see if selectivity for the pyrrole improves.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in large-scale pyrrole synthesis?

There are four primary ways a catalyst can lose activity. Understanding them is key to prevention and regeneration.

cluster_0 Catalyst State active Active Catalyst poisoning Poisoning (Irreversible) active->poisoning coking Coking / Fouling (Reversible) active->coking sintering Sintering (Irreversible) active->sintering deactivated Deactivated Catalyst regenerated Regenerated Catalyst deactivated->regenerated Regeneration (e.g., Calcination) disposal Disposal / Reprocessing deactivated->disposal If regeneration fails regenerated->active Reactivation poisoning->deactivated coking->deactivated sintering->deactivated

Caption: The lifecycle of a synthesis catalyst, showing pathways to deactivation and regeneration.

  • Chemical Poisoning: This is a chemical deactivation where a substance reacts with the catalyst's active site, reducing its effectiveness. This is often irreversible.[5][15]

    • Example: Sulfur from starting materials binding to a rhodium catalyst surface.[8]

  • Fouling or Coking: This is a mechanical deactivation caused by the physical deposition of substances on the active surface.[4] In pyrrole synthesis, this is typically the formation of heavy, carbon-rich polymers or "coke." This is often reversible through controlled burning.[16]

  • Thermal Degradation (Sintering): This is a physical change in the catalyst structure, usually at high temperatures. It involves the loss of active surface area and/or the collapse of the porous support structure. This is typically irreversible.[5][6]

  • Mechanical Failure: This includes attrition (grinding of catalyst particles into fines) and crushing of catalyst pellets, which can lead to increased pressure drop in fixed-bed reactors and loss of active material.[5]

Q2: Which catalysts are common in industrial pyrrole synthesis and what are their typical lifespans?

The choice of catalyst depends heavily on the synthetic route.

  • Paal-Knorr & Related Syntheses: These methods often use homogeneous acid catalysts (e.g., acetic acid, trifluoroacetic acid) or heterogeneous catalysts.[1][12] Recently, recyclable solid acid catalysts like silica-supported sulfuric acid and various metal triflates (e.g., Sc(OTf)₃) have gained favor for their ease of separation and potential for reuse over multiple cycles.[12][17] Many metal-based catalysts, including those with zinc, cobalt, copper, and iron, have also been developed for these reactions.[17][18]

  • Industrial Furan-to-Pyrrole Process: The dominant industrial method involves reacting furan with ammonia at high temperatures (350-500°C).[19] This process relies on solid acid catalysts, most commonly silica (SiO₂) and alumina (Al₂O₃), or mixed metal oxides.[19][20] These catalysts are robust but are susceptible to coking over time and require periodic regeneration. Their lifespan can range from months to over a year, depending on the process intensity and feedstock purity.

Q3: My solid acid catalyst (e.g., Zeolite, SiO₂-Al₂O₃) is deactivated by coking. Is it recyclable and what is the standard regeneration protocol?

Yes, catalysts deactivated by coking are almost always recyclable. The most common regeneration method is a controlled burnout of the carbon deposits in the presence of a dilute oxidant.

Causality: Coking covers the active acid sites within the catalyst's pores.[9] Oxidative regeneration uses heat and oxygen to gasify the carbonaceous deposits (primarily to CO₂) and clear the pores, thus exposing the active sites again.[16]

Experimental Protocol: Oxidative Regeneration of a Coked Solid Acid Catalyst

Disclaimer: This is a general procedure. Specific temperatures and gas flow rates must be optimized for your particular catalyst and reactor system. Always perform regeneration under controlled conditions to avoid thermal runaways that could permanently damage the catalyst via sintering.

  • System Purge: After the synthesis run, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at operating temperature for 1-2 hours to remove any adsorbed hydrocarbons.

  • Cooling (Optional but Recommended): Cool the reactor to a lower temperature, typically 250-350°C, before introducing oxygen. This minimizes the risk of an uncontrolled, rapid combustion of the coke.

  • Oxidant Introduction: Introduce a controlled flow of a dilute oxidant, typically air or a mixture of 1-5% oxygen in nitrogen. The concentration of oxygen is kept low to manage the exotherm from the combustion of coke.

  • Controlled Heat-Up: Slowly ramp the reactor temperature. A typical rate is 1-2°C per minute. You will observe a temperature rise (an "exotherm") as the coke begins to burn. Monitor the reactor outlet for CO₂ and CO production.

  • Burn-Off Phase: Hold the temperature at a plateau, typically between 450-550°C, until CO₂ production ceases. This indicates that the majority of the coke has been removed. The exact temperature depends on the thermal stability of your catalyst.

  • Final Soak: Maintain the peak temperature for an additional 2-4 hours to ensure complete removal of the most stubborn carbon deposits.

  • Cool Down: Switch the gas flow back to inert nitrogen and cool the reactor down to the next reaction's operating temperature.

Data Presentation: Catalyst Performance Comparison

The following table illustrates the expected impact of deactivation and the success of regeneration on a hypothetical solid acid catalyst.

Catalyst StatePyrrole Conversion (%)Selectivity (%)Surface Area (m²/g)
Fresh Catalyst 95.299.1250
Deactivated (Coked) 45.798.585
Regenerated 94.899.0245
Q4: Can supported metal catalysts be recycled? What are the challenges?

Yes, supported metal catalysts are frequently recycled, but the process can be more complex than for simple solid acids. The goal is not only to remove foulants but also to restore the active metal sites to their correct state without causing sintering.

Challenges & Solutions:

  • Sintering during Coke Burn-off: The high temperatures required for oxidative coke removal can cause the fine metal particles (e.g., Rh, Pt, Pd) to sinter, leading to an irreversible loss of activity.[5][8]

    • Solution: Use the mildest possible regeneration conditions (lowest temperature and oxygen concentration) that are effective for coke removal.

  • Change in Metal Oxidation State: After an oxidative burn-off, the active metal will be in an oxidized state (e.g., PdO, Rh₂O₃). For many reactions, the metal needs to be in a reduced, metallic state.

    • Solution: A reduction step is required after the oxidative regeneration. This typically involves passing a stream of hydrogen gas (often diluted in nitrogen) over the catalyst bed at a controlled temperature to reduce the metal oxides back to the active metal.

  • Leaching: In liquid-phase reactions, the active metal or promoters can sometimes dissolve (leach) into the reaction medium, leading to an irreversible loss of catalyst material.

    • Solution: This is a catalyst design challenge. Ensure the chosen support and anchoring method are robust under the reaction conditions. If leaching is significant, recovery of the metal from the product stream may be necessary but is often economically challenging.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Ataman Kimya. PYRROLE. [Link]

  • ResearchGate. Catalyst recycling test: synthesis of 19. [Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • ResearchGate. Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • ResearchGate. (PDF) Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • MDPI. Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • SciSpace. Mechanisms of catalyst deactivation. [Link]

  • Analysis of zeolite catalyst deactivation during catalytic cracking reactions. [Link]

  • RSC Publishing. Recent approaches in the organocatalytic synthesis of pyrroles. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • PubMed. A sustainable catalytic pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. [Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]

  • Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. [Link]

  • Capital Resin Corporation. All About the Cost Savings of Chemical Process Catalysts. [Link]

  • MDPI. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]

  • ResearchGate. Mechanisms of catalyst deactivation. | Download Table. [Link]

  • ResearchGate. Catalyst deactivation in synthesis gas production, and important syntheses. [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. [Link]

  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [Link]

  • ResearchGate. A sustainable catalytic pyrrole synthesis. [Link]

  • MDPI. Catalyst Deactivation, Poisoning and Regeneration. [Link]

  • ResearchGate. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]

  • PMC. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • PubMed. Iron-Catalyzed Sustainable Synthesis of Pyrrole. [Link]

  • Energy Advances (RSC Publishing). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. [Link]

  • Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. [Link]

  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]

  • ResearchGate. (PDF) Elucidating Zeolite Deactivation Mechanisms During Biomass Catalytic Fast Pyrolysis from Model Reactions and Zeolite Syntheses. [Link]

  • Progress of construction of metal-zeolite catalysts for propane dehydrogenation. [Link]

  • Iris-ARPI. Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

Sources

Validation & Comparative

Whitepaper: Strategic Identification of Therapeutic Targets for 2-(2-Fluorophenyl)-1H-Pyrrole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(2-Fluorophenyl)-1H-Pyrrole Scaffold: A Nexus of Therapeutic Potential

The pyrrole ring is a fundamental aromatic heterocycle found in many natural products and clinically approved drugs.[1][2] The specific introduction of a 2-(2-fluorophenyl) substituent creates a unique chemical entity. The fluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while influencing the overall lipophilicity and metabolic stability of the molecule. This fine-tuning of physicochemical properties is a key reason for the scaffold's success.

The documented bioactivities of its analogues are remarkably diverse, spanning anticancer, anti-inflammatory, antimicrobial, and anti-secretory effects.[2][3][4][5] This versatility suggests that the core scaffold can be decorated to achieve selective interaction with multiple distinct classes of biological targets. This guide will focus on the most compelling of these targets, categorized by their mechanism and therapeutic area.

Target Class I: Disruption of Oncogenic Signaling & Cell Division

The most extensively researched application for pyrrole analogues is in oncology.[3] These compounds have been shown to interfere with fundamental processes of cancer cell proliferation and survival, primarily through the inhibition of protein kinases and the disruption of the cellular cytoskeleton.

Target: Receptor Tyrosine Kinases (EGFR & VEGFR)

Expert Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are canonical targets in oncology. Their overactivity drives cell proliferation, survival, and angiogenesis—the formation of new blood vessels to supply tumors.[6] Pyrrole derivatives have been successfully designed as competitive inhibitors that block the ATP-binding site of these kinases, thereby halting downstream signaling.[7]

Mechanism of Action: Analogues containing the pyrrole scaffold can mimic the purine ring of ATP, establishing key hydrogen bonds and hydrophobic interactions within the kinase domain. This competitive inhibition prevents receptor autophosphorylation and activation, effectively silencing the pro-growth and pro-angiogenic signals.[6][7]

Experimental Validation Workflow: A multi-step process is required to confirm a compound as a potent and selective EGFR/VEGFR inhibitor.

G cluster_0 Level 1: Biochemical Potency cluster_1 Level 2: Cellular Target Engagement cluster_2 Level 3: Functional Cellular Effect A In Vitro Kinase Assay (e.g., ADP-Glo™) B Determine IC50 Value A->B C Cellular Thermal Shift Assay (CETSA) B->C Confirmed Potency D Western Blot for Phospho-Receptor (pEGFR/pVEGFR) C->D Validated Engagement E Anti-Proliferation Assay (e.g., CellTiter-Glo®) D->E Linked to Pathway F Determine GI50 Value E->F

Caption: Workflow for validating a candidate kinase inhibitor.

Protocol: Western Blot for Downstream Pathway Inhibition

  • Cell Culture: Seed cancer cells known to overexpress the target receptor (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace media with serum-free media for 12-24 hours to reduce basal receptor activity.

  • Compound Treatment: Treat cells with various concentrations of the pyrrole analogue (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: Stimulate the receptor by adding its cognate ligand (e.g., EGF for EGFR) for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against the phosphorylated receptor (e.g., anti-pEGFR Tyr1068) and total receptor (anti-EGFR). An antibody for a housekeeping protein (e.g., β-actin) should also be used as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylated receptor signal, without a change in the total receptor level, validates cellular target inhibition.

Target: Tubulin Polymerization

Expert Rationale: Microtubules, polymers of αβ-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[8] Agents that disrupt microtubule dynamics are highly effective anticancer drugs. Certain pyrrole derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[9] This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[9] This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting lack of functional microtubules triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and, ultimately, apoptosis.[8]

Experimental Validation Workflow:

G cluster_0 Biochemical Level cluster_1 Cellular Level cluster_2 Apoptotic Outcome A In Vitro Tubulin Polymerization Assay B Determine IC50 Value A->B C Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->C Confirmed Potency D Immunofluorescence Microscopy of Microtubule Network C->D Confirm G2/M Arrest E Annexin V / PI Staining D->E Visualize Disruption

Caption: Workflow for validating a tubulin polymerization inhibitor.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed a relevant cancer cell line (e.g., HeLa, HCT-116) in 6-well plates. Treat with the pyrrole analogue at its GI50 concentration (and multiples thereof) for a period corresponding to one cell cycle (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase of the cell cycle, visible as a peak with 2N DNA content.

Target Class II: Exploiting Metabolic Dependencies

Cancer cells exhibit altered metabolism to fuel their rapid growth. Targeting key enzymes in these metabolic pathways presents a powerful therapeutic strategy.

Target: Dihydroorotate Dehydrogenase (DHODH)

Expert Rationale: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[10] While normal cells can use salvage pathways, many cancer cells are highly dependent on de novo synthesis, making DHODH an attractive therapeutic target. A specific quinoline-carboxyclic acid with a fluorobiphenyl group, structurally related to the topic scaffold, was shown to be a potent inhibitor of DHODH.[10]

Mechanism of Action: The compound acts as a direct inhibitor of the DHODH enzyme, blocking the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pools of uridine and cytidine triphosphates (UTP and CTP), starving the cell of essential precursors for nucleic acid synthesis and leading to cell death.[10]

Protocol: Uridine Rescue Assay

This self-validating experiment confirms that the compound's cytotoxicity is specifically due to the inhibition of the pyrimidine synthesis pathway.

  • Assay Setup: Seed cancer cells in 96-well plates.

  • Treatment Groups: Prepare four treatment groups:

    • Vehicle control (DMSO).

    • Pyrrole analogue at a cytotoxic concentration (e.g., 3x GI50).

    • Uridine alone (e.g., 100 µM).

    • Pyrrole analogue + Uridine.

  • Incubation: Treat the cells and incubate for 48-72 hours.

  • Viability Measurement: Assess cell viability using a standard method like MTT or CellTiter-Glo®.

  • Interpretation: If the compound's cytotoxic effect is significantly reversed or "rescued" by the addition of exogenous uridine, it provides strong evidence that the mechanism of action is via inhibition of the de novo pyrimidine synthesis pathway, upstream of uridine monophosphate (UMP) production.

Target: H+,K+-ATPase (Proton Pump)

Expert Rationale: While not an oncology target, this enzyme is a prime example of the scaffold's versatility. The H+,K+-ATPase is the proton pump in gastric parietal cells responsible for acidifying the stomach. Its inhibition is a cornerstone of treatment for acid-related disorders.

Mechanism and Precedent: The FDA-approved drug Vonoprazan (TAK-438) is a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.[5] It is a potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs) that bind irreversibly, Vonoprazan binds reversibly to the proton pump, competitively inhibiting the potassium ion, leading to a rapid, potent, and long-lasting inhibition of gastric acid secretion.[5] The existence of this drug provides a direct and powerful validation of the 2-(2-fluorophenyl)-1H-pyrrole scaffold for this target class.

Experimental Validation: The primary validation involves measuring the inhibition of acid production in isolated gastric glands or in vivo models.

Protocol: In Vivo Gastric Acid Secretion in Rats

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight.

  • Anesthesia & Surgery: Anesthetize the animals and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a catheter into the forestomach.

  • Compound Administration: Administer the test compound (or vehicle/positive control like Vonoprazan) intravenously or orally.

  • Gastric Lavage: After a set period (e.g., 2 hours), collect the gastric contents by lavage with saline.

  • Titration: Measure the volume of the collected fluid and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

  • Analysis: Calculate the total acid output. A significant reduction in acid output compared to the vehicle control indicates effective inhibition of the H+,K+-ATPase.

Summary Data Table

Therapeutic TargetTherapeutic AreaMechanism of ActionKey Validation AssaysRepresentative IC50/EC50 Range
EGFR / VEGFR OncologyATP-Competitive Kinase InhibitionIn Vitro Kinase Assay, pEGFR Western BlotLow nM to low µM
Tubulin OncologyInhibition of Polymerization (Colchicine Site)Tubulin Polymerization Assay, Cell Cycle AnalysisLow nM to low µM
DHODH Oncology, ImmunologyInhibition of Pyrimidine BiosynthesisDHODH Enzyme Assay, Uridine Rescue AssayMid nM to low µM
H+,K+-ATPase GastroenterologyPotassium-Competitive InhibitionIsolated Gastric Gland Assay, In Vivo Acid SecretionLow nM
ENPP1 Immuno-OncologyInhibition of Phosphodiesterase ActivityENPP1 Activity Assay, STING Pathway ReporterLow nM[11]

Conclusion and Strategic Outlook

The 2-(2-fluorophenyl)-1H-pyrrole scaffold is a validated starting point for the development of potent and selective modulators of diverse, high-value therapeutic targets. The evidence strongly supports its application in oncology through the inhibition of critical kinases and microtubule dynamics. Furthermore, the clinical success of Vonoprazan unequivocally demonstrates its utility for enzyme inhibition outside of oncology.

For drug development professionals, the path forward involves:

  • Library Synthesis: Creating a focused library of analogues by modifying substitution patterns on the pyrrole and phenyl rings to explore the structure-activity relationship (SAR) for each target class.

  • Target-Specific Screening: Employing the high-throughput versions of the validation assays described herein to screen the library and identify potent hits.

  • Selectivity Profiling: Screening promising hits against a panel of related targets (e.g., a broad kinase panel) to ensure selectivity and minimize off-target effects.

  • ADME/Tox Optimization: Iteratively modifying the chemical structure to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and reduce potential toxicity.

By leveraging the inherent potential of this scaffold with a systematic and evidence-based approach to target validation, researchers can significantly accelerate the journey from chemical concept to clinical candidate.

References

  • ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. Retrieved from ResearchGate. [Link]

  • Barreca, M. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Chen, S. F., et al. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). SciSpace. [Link]

  • Wiley Online Library. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from ResearchGate. [Link]

  • Massa, R., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Kuznietsova, H. M., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedical Chemistry. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Singh, V., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • PubMed. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-fluorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(2-fluorophenyl)-1H-pyrrole

2-(2-fluorophenyl)-1H-pyrrole is a heteroaromatic compound of significant interest in drug discovery and materials science. The pyrrole ring is a common scaffold in numerous biologically active molecules, while the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can gain a detailed understanding of the molecular architecture, including the connectivity of atoms and the electronic environment of individual nuclei. This guide will systematically dissect the predicted ¹H and ¹³C NMR spectra of 2-(2-fluorophenyl)-1H-pyrrole, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of publicly available experimental NMR data for 2-(2-fluorophenyl)-1H-pyrrole, the following spectral data has been generated using advanced NMR prediction software. These predictions are based on sophisticated algorithms that consider the intricate electronic effects within the molecule. For comparative purposes, experimental data for the closely related compound, 2-phenyl-1H-pyrrole, is also presented.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-fluorophenyl)-1H-pyrrole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.20br s-N-H
7.55m-H-6'
7.20-7.30m-H-3', H-4', H-5'
6.85m-H-5
6.70m-H-3
6.30m-H-4

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-fluorophenyl)-1H-pyrrole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
160.0 (d, ¹JCF ≈ 245 Hz)C-2'
131.5C-2
129.0 (d, ³JCF ≈ 8 Hz)C-6'
128.5 (d, ³JCF ≈ 4 Hz)C-4'
124.5 (d, ⁴JCF ≈ 3 Hz)C-5'
121.0C-5
119.0 (d, ²JCF ≈ 22 Hz)C-1'
116.0 (d, ²JCF ≈ 22 Hz)C-3'
110.0C-3
109.0C-4

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.

In-Depth Spectral Interpretation

The interpretation of the NMR spectra of 2-(2-fluorophenyl)-1H-pyrrole is approached by considering the distinct electronic environments of the pyrrole and the 2-fluorophenyl rings.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by signals in both the aromatic and heteroaromatic regions.

  • N-H Proton: The broad singlet observed at approximately 8.20 ppm is characteristic of the pyrrole N-H proton. Its broadness is a result of quadrupole broadening and potential intermolecular exchange.[1]

  • Fluorophenyl Protons: The protons on the 2-fluorophenyl ring are expected to exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The proton ortho to the fluorine (H-6') is anticipated to be the most deshielded due to the inductive effect of the fluorine and the pyrrole ring, appearing as a multiplet around 7.55 ppm. The remaining phenyl protons (H-3', H-4', and H-5') will resonate as a complex multiplet in the range of 7.20-7.30 ppm.

  • Pyrrole Protons: The protons of the pyrrole ring typically appear in the range of 6.0-7.0 ppm. The H-5 proton, being adjacent to the phenyl substituent, is expected to be the most downfield of the pyrrole protons, appearing as a multiplet around 6.85 ppm. The H-3 and H-4 protons will also present as multiplets around 6.70 and 6.30 ppm, respectively. The exact chemical shifts and multiplicities will be influenced by the coupling with each other and with the N-H proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature is the presence of carbon-fluorine couplings.

  • Fluorophenyl Carbons: The most notable signal is that of the carbon directly attached to the fluorine atom (C-2'), which is expected to appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz, at around 160.0 ppm. The other carbons of the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which are invaluable for definitive assignments. The ipso-carbon (C-1') and the carbon ortho to the fluorine (C-3') are expected to show significant two-bond C-F coupling.

  • Pyrrole Carbons: The C-2 carbon of the pyrrole ring, being attached to the electron-withdrawing phenyl group, is expected to be the most deshielded of the pyrrole carbons, resonating around 131.5 ppm. The C-5 carbon will be found at a slightly upfield position around 121.0 ppm. The C-3 and C-4 carbons are expected to have chemical shifts in the region of 109.0-110.0 ppm.

Comparison with Structurally Related Analogs

To provide context and support for the predicted data, it is instructive to compare it with the experimental NMR data of 2-phenyl-1H-pyrrole and 2-(4-fluorophenyl)-5-phenyl-1H-pyrrole.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-phenyl-1H-pyrrole

NucleusChemical Shift (δ, ppm)
¹H8.35 (br s, 1H, N-H), 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 6.80 (m, 1H), 6.50 (m, 1H), 6.25 (m, 1H)
¹³C132.5, 131.8, 128.9, 126.5, 125.0, 119.5, 109.2, 106.5

The comparison reveals that the introduction of the fluorine atom at the 2-position of the phenyl ring is predicted to cause a significant downfield shift for the carbon directly attached to it (C-2') and introduces characteristic C-F coupling patterns. The electronic effects of the fluorine substituent also subtly influence the chemical shifts of the pyrrole ring protons and carbons.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for 2-(2-fluorophenyl)-1H-pyrrole, the following general protocol is recommended:

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

Visualization of Molecular Structure and Key NMR Insights

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR spectral interpretation.

Caption: Molecular structure of 2-(2-fluorophenyl)-1H-pyrrole with atom numbering.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Chem_Shifts Analyze Chemical Shifts H1_NMR->Chem_Shifts Coupling Analyze Coupling Constants (J) H1_NMR->Coupling Multiplicity Analyze Signal Multiplicity H1_NMR->Multiplicity Integration Analyze Integration H1_NMR->Integration C13_NMR->Chem_Shifts Assign_Protons Assign ¹H Signals TwoD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals TwoD_NMR->Assign_Carbons Chem_Shifts->Assign_Protons Chem_Shifts->Assign_Carbons Coupling->Assign_Protons Multiplicity->Assign_Protons Integration->Assign_Protons Structure_Confirm Confirm Structure Assign_Protons->Structure_Confirm Assign_Carbons->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectra of 2-(2-fluorophenyl)-1H-pyrrole. By leveraging high-quality spectral prediction and comparing with analogous compounds, a detailed assignment of the proton and carbon signals has been presented. The characteristic influence of the 2-fluorophenyl substituent, particularly the observable C-F coupling constants, serves as a key diagnostic feature in the structural confirmation. The provided experimental protocols offer a practical framework for researchers to obtain and analyze their own spectral data. This guide is intended to be a valuable resource for scientists working with this and related heterocyclic compounds, facilitating more efficient and accurate structural characterization in their research endeavors.

References

  • NMR Prediction Software

    • ACD/Labs NMR Predictor. [Link][2]

    • ChemAxon NMR Predictor. [Link][3][4]

    • NMRDB.org. [Link][5][6]

  • General NMR Spectroscopy Resources

    • Reich, H. J. Organic Chemistry Data. [Link]

    • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer, 2009.
  • NMR of Fluorinated Compounds

    • Gerig, J. T. "Fluorine NMR of Proteins." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 26, 1994, pp. 293-370.
    • Pomerantz, W. C. K. "The Precious Fluorine on the Ring: Fluorine NMR for biological systems." PMC, NIH, 2019.[7]

  • NMR of Pyrrole Derivatives

    • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
    • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Journal of the Chemical Society, Perkin Transactions 2, no. 6, 2002, pp. 1027-1033.[5]

Sources

benchmarking the performance of new pyrrole-based inhibitors against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyrrole-based pharmacophores remain a cornerstone in medicinal chemistry due to their ability to form critical hydrogen bonds within the ATP-binding pockets of kinases. However, high potency (


) alone is no longer a sufficient predictor of clinical success.

This guide outlines a rigorous benchmarking protocol for a hypothetical New Pyrrole Series (NPS) against the industry standard Sunitinib (a multi-targeted pyrrole-indolinone RTK inhibitor). We move beyond simple affinity to evaluate residence time and metabolic stability , providing a multi-dimensional view of lead quality.

The Benchmark Standard: Sunitinib
  • Class: Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor (VEGFR2, PDGFR

    
    , KIT).[1]
    
  • Mechanism: Type I (ATP-competitive) binder.

  • Key Liability: CYP3A4-mediated metabolism (formation of SU12662).

  • Benchmarking Goal: The NPS must demonstrate comparable potency (

    
     nM) but superior residence time (
    
    
    
    min) or improved metabolic stability (
    
    
    ).

Phase I: Biochemical Potency (The "Engine")

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]

We utilize a TR-FRET binding assay (e.g., LanthaScreen™) rather than a simple enzymatic turnover assay.

  • Expert Insight: Traditional activity assays can be plagued by autofluorescence from aromatic pyrrole rings. TR-FRET uses a long-lifetime Europium donor, allowing us to introduce a time delay in measurement (microseconds) that eliminates short-lived background fluorescence from the test compounds.

Protocol: TR-FRET Kinase Binding[2][3]
  • Reagents:

    • Kinase: Recombinant human VEGFR2 (GST-tagged).

    • Donor: Europium-labeled anti-GST antibody (binds to the kinase tag).[3]

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Acceptor).

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[3][4]
      
  • Workflow:

    • Step 1: Dispense 5

      
       of NPS test compound (10-point dilution series) into a 384-well white low-volume plate.
      
    • Step 2: Add 5

      
       of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Antibody).
      
    • Step 3: Add 5

      
       of Tracer (Final conc: 
      
      
      
      of tracer, typically 5-20 nM).
    • Step 4: Incubate for 60 minutes at Room Temperature (equilibrium).

    • Step 5: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

  • Validation:

    • Calculate the Emission Ratio (

      
      ).
      
    • Z-Factor Requirement:

      
       using DMSO (Max Signal) and 10 
      
      
      
      Sunitinib (Min Signal).
Mechanism of Action Diagram

TR_FRET_Mechanism Eu_Ab Eu-Anti-GST Ab (Donor) Kinase VEGFR2 Kinase (GST-Tagged) Eu_Ab->Kinase Binds Tag Tracer Alexa647 Tracer (Acceptor) Eu_Ab->Tracer Energy Transfer (Proximity) Tracer->Kinase Binds ATP Pocket Signal High FRET Signal (Binding) Tracer->Signal Emission 665nm NoSignal Low FRET Signal (Displacement) Tracer->NoSignal Free in Solution Inhibitor NPS Inhibitor (Test Cmpd) Inhibitor->Kinase Competes for Pocket Inhibitor->Tracer Displaces

Figure 1: TR-FRET Competitive Binding Logic. The inhibitor displaces the tracer, breaking the energy transfer chain.

Phase II: Kinetic Profiling (The "Transmission")

Methodology: Surface Plasmon Resonance (SPR)

Expert Insight: Potency (


) is a thermodynamic equilibrium measurement. However, in an open biological system, the duration of target engagement (Residence Time , 

) often correlates better with in vivo efficacy than affinity (

). Sunitinib has a known residence time; our goal is to find "slow-off" binders in the NPS library.
Protocol: Single-Cycle Kinetics
  • Chip Preparation: Immobilize VEGFR2 on a CM5 sensor chip via amine coupling (Target immobilization level: ~2000 RU).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

  • Injection Cycle:

    • Inject NPS analyte at increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50 nM) sequentially without regeneration between injections.

    • Flow Rate: High flow (50-100

      
      ) to minimize mass transport limitations.
      
  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Extract kinetic constants: Association rate (

      
      ), Dissociation rate (
      
      
      
      ), and Residence Time (
      
      
      ).
Kinetic Logic Diagram

SPR_Logic cluster_0 Kinetic Parameters Kon k_on (Association) KD Affinity (KD) (KD = k_off / k_on) Kon->KD Koff k_off (Dissociation) Koff->KD ResTime Residence Time (τ) (1 / k_off) Koff->ResTime Clinical Predicted Efficacy (Target Coverage) ResTime->Clinical Correlation

Figure 2: The relationship between kinetic constants and clinical predictive power. Note that Residence Time is derived solely from the dissociation rate (


).

Phase III: ADME/Tox (The "Chassis")

Methodology: Microsomal Stability Assay

Expert Insight: Pyrrole rings can be electron-rich, making them susceptible to oxidation by Cytochrome P450 enzymes. Sunitinib is heavily metabolized by CYP3A4. The NPS series must demonstrate improved metabolic stability to reduce dosing frequency.

Protocol: Liver Microsome Stability
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix:

    • Test Compound: 1

      
       (ensure <1% DMSO).[5]
      
    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.[5][6]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Quantification: LC-MS/MS (monitor parent ion depletion).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Data Synthesis: NPS vs. Standard

The following table summarizes a typical dataset comparing the Standard (Sunitinib) against a lead candidate (NPS-101).

ParameterAssay TypeSunitinib (Standard) NPS-101 (Candidate) Interpretation
Potency (

)
TR-FRET (VEGFR2)12 nM8 nM Equivalent potency (High Affinity).
Selectivity Kinase Panel (300+)Moderate (Hits KIT/PDGFR)High NPS-101 shows reduced off-target hits.
Assoc.[7][8] Rate (

)
SPR


NPS-101 binds faster.
Dissoc. Rate (

)
SPR


Critical Differentiator.
Residence Time (

)
SPR~20 min~138 min NPS-101 stays bound 7x longer.
Stability (

)
HLM Microsomes35 min85 min NPS-101 is more metabolically stable.
Decision Framework Diagram

Decision_Tree Start NPS Candidate Step1 Potency (TR-FRET) IC50 < 50 nM? Start->Step1 Step2 Kinetics (SPR) Res Time > Sunitinib? Step1->Step2 Yes NoGo RE-DESIGN (SAR Cycle) Step1->NoGo No Step3 Metabolic Stability t1/2 > 60 min? Step2->Step3 Yes Step2->NoGo No (Transient Binder) Go ADVANCE TO IN VIVO PK/PD Step3->Go Yes Step3->NoGo No (High Clearance)

Figure 3: Go/No-Go Decision Logic for advancing pyrrole candidates.

References

  • Sunitinib Mechanism & Structure: Roskoski, R. Jr. "Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor."[7][9] Biochemical and Biophysical Research Communications, 2007.

  • TR-FRET Assay Validation: Robers, M.B. et al. "A Time-Resolved Fluorescence Resonance Energy Transfer Binding Assay for Kinase Inhibitors." Analytical Biochemistry, 2008.

  • SPR Kinetics in Drug Discovery: Copeland, R.A. et al. "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery, 2006.

  • Microsomal Stability Protocols: Di, L. and Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect, 2016.

  • Sunitinib Clinical Pharmacology (FDA): FDA Center for Drug Evaluation and Research. "Sunitinib Malate (Sutent) Clinical Pharmacology Biopharmaceutics Review."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.